molecular formula C8H14N4O B8008697 1-methyl-3-(morpholin-4-yl)-1H-pyrazol-4-amine

1-methyl-3-(morpholin-4-yl)-1H-pyrazol-4-amine

Cat. No.: B8008697
M. Wt: 182.22 g/mol
InChI Key: REFZGDUPQPZPIP-UHFFFAOYSA-N
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Description

1-methyl-3-(morpholin-4-yl)-1H-pyrazol-4-amine is a chemical building block of high interest in medicinal chemistry and drug discovery research. This compound features a pyrazole core, a privileged scaffold frequently found in pharmacologically active molecules and FDA-approved drugs . The integration of a morpholine ring further enhances its utility, as this moiety is commonly used to fine-tune key properties of drug candidates, such as solubility and metabolic stability. Pyrazole derivatives are extensively investigated for their diverse biological activities, which include serving as potent inhibitors for various kinases and other enzyme targets . For instance, structurally related N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives have been developed as highly potent and selective inhibitors of Cyclin-dependent kinase 2 (CDK2), demonstrating sub-micromolar antiproliferative activity against a broad panel of cancer cell lines . Furthermore, pyrazoline and pyrazole compounds are known to exhibit a wide spectrum of pharmacological effects, such as antimicrobial, anti-inflammatory, analgesic, and anticancer activities, making them a versatile template for developing new therapeutic agents . Researchers can utilize this compound as a key intermediate in the synthesis of more complex molecules for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended for research applications only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

1-methyl-3-morpholin-4-ylpyrazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O/c1-11-6-7(9)8(10-11)12-2-4-13-5-3-12/h6H,2-5,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REFZGDUPQPZPIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)N2CCOCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 1-methyl-3-(morpholin-4-yl)-1H-pyrazol-4-amine (CAS 1431963-92-6): Synthesis, Characterization, and Potential Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 1-methyl-3-(morpholin-4-yl)-1H-pyrazol-4-amine, a heterocyclic compound with significant potential in medicinal chemistry. Given the limited publicly available data on this specific molecule, this document serves as an expert-level predictive guide, outlining a plausible synthetic route, detailed characterization methodologies, and hypothesized biological activities based on the well-established pharmacology of its core structural motifs: the 4-aminopyrazole and morpholine moieties. This guide is intended for researchers, scientists, and drug development professionals interested in the synthesis and evaluation of novel pyrazole derivatives.

Introduction: The Therapeutic Potential of the 4-Aminopyrazole Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and kinase inhibitory effects.[3][4][5] The 4-aminopyrazole substitution pattern is particularly noteworthy, as it serves as a versatile scaffold for developing targeted therapies. For instance, various 4-aminopyrazole derivatives have been investigated as potent inhibitors of Janus kinases (JAKs), which are crucial mediators in inflammatory and immune responses.[4]

The incorporation of a morpholine ring is a common strategy in drug design to enhance the physicochemical properties of a molecule, such as solubility and metabolic stability.[6] The combination of the 4-aminopyrazole core with a morpholine substituent at the 3-position and a methyl group at the N1-position, as in this compound, suggests a compound designed for potential therapeutic applications, likely as a kinase inhibitor or for other roles in modulating cellular signaling pathways.

This guide will provide a detailed, step-by-step methodology for the synthesis of this compound, a comprehensive plan for its structural elucidation, and a discussion of its potential biological activities and the experimental workflows to investigate them.

Proposed Synthesis and Characterization

Proposed Synthetic Pathway

The proposed synthesis involves a multi-step process, beginning with the formation of a key pyrazole intermediate, followed by functional group manipulations to arrive at the final product.

Synthetic_Pathway start Commercially Available Starting Materials intermediate1 3-Morpholino-3-oxopropanenitrile start->intermediate1 Step 1: Acylation intermediate2 2-(bis(dimethylamino)methylene)-3-morpholino-3-oxopropanenitrile intermediate1->intermediate2 Step 2: Condensation intermediate3 3-Morpholino-4-nitro-1H-pyrazole intermediate2->intermediate3 Step 3: Cyclization with Hydrazine intermediate4 1-Methyl-3-morpholino-4-nitro-1H-pyrazole intermediate3->intermediate4 Step 4: N-Methylation final_product This compound intermediate4->final_product Step 5: Nitro Reduction Characterization_Workflow synthesis Synthesized Compound nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr Structural Elucidation ms Mass Spectrometry (HRMS) synthesis->ms Molecular Weight Confirmation ir FT-IR Spectroscopy synthesis->ir Functional Group Identification purity Purity Analysis (HPLC, Elemental Analysis) synthesis->purity confirmation Structural Confirmation & Purity Assessment nmr->confirmation ms->confirmation ir->confirmation purity->confirmation Hypothetical_Signaling_Pathway ligand Cytokine/Growth Factor receptor Receptor Tyrosine Kinase ligand->receptor Binds adp ADP receptor->adp downstream Downstream Signaling (e.g., STAT, MAPK) receptor->downstream Phosphorylates our_compound 1-methyl-3-(morpholin-4-yl) -1H-pyrazol-4-amine our_compound->receptor Inhibits atp ATP atp->receptor response Cellular Response (Proliferation, Inflammation) downstream->response

Sources

chemical structure of 1-methyl-3-morpholino-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Structural Dynamics and Synthetic Utility of 1-Methyl-3-Morpholino-1H-Pyrazol-4-Amine

Executive Summary: The "Privileged" Pyrazole Scaffold

1-Methyl-3-morpholino-1H-pyrazol-4-amine (CAS: 1431963-92-6, as dihydrochloride) represents a high-value heterocyclic building block in modern medicinal chemistry. It serves as a critical intermediate in the synthesis of ATP-competitive kinase inhibitors, particularly those targeting the Janus Kinase (JAK) family, Cyclin-Dependent Kinases (CDK) , and Aurora kinases .

The molecule features a unique "push-pull" electronic system: the electron-rich morpholine ring at the C3 position donates electron density into the pyrazole core, modulating the nucleophilicity of the C4-amine. This electronic tuning makes it an ideal scaffold for constructing hydrogen-bond-driven pharmacophores that interact with the hinge region of kinase domains.

Chemical Identity & Physicochemical Profile

The structural integrity of this compound relies on the precise regiochemistry of the


-methyl and morpholine substituents. Unlike unsubstituted pyrazoles, the 

-methyl group locks the tautomeric state, ensuring a fixed steric environment for protein-ligand docking.
Property Data / Descriptor
IUPAC Name 1-Methyl-3-(morpholin-4-yl)-1H-pyrazol-4-amine
CAS Number 1431963-92-6 (dihydrochloride)
Molecular Formula C₈H₁₄N₄O
Molecular Weight 182.22 g/mol (Free base)
Topological Polar Surface Area 58.4 Ų
pKa (Predicted) ~4.5 (Aniline-like NH₂), ~6.8 (Morpholine N)
LogP (Predicted) 0.2 – 0.5 (Highly amenable to oral bioavailability)
H-Bond Donors / Acceptors 2 Donors / 5 Acceptors

Synthetic Methodologies

To achieve high regiochemical fidelity, the Nucleophilic Aromatic Substitution (


)  route is superior to cyclization methods (e.g., hydrazine + acrylonitrile derivatives), which often yield difficult-to-separate mixtures of 3-morpholino and 5-morpholino isomers.
Primary Route: Regiospecific & Nitro Reduction

This protocol utilizes the strong electron-withdrawing nature of the 4-nitro group to activate the C3-position for nucleophilic attack.

Step 1: Nucleophilic Displacement (


) 
  • Precursor: 3-Chloro-1-methyl-4-nitropyrazole.

  • Reagent: Morpholine (acts as both nucleophile and base).

  • Mechanism: The 4-nitro group creates an electron-deficient center at C3, facilitating the displacement of the chloride by the morpholine nitrogen.

  • Conditions: DMF or EtOH, 80°C, 4-6 hours.

Step 2: Catalytic Hydrogenation

  • Precursor: 1-Methyl-3-morpholino-4-nitropyrazole.

  • Reagent:

    
     (g), 10% Pd/C.
    
  • Solvent: Methanol or Ethanol.[1]

  • Mechanism: Heterogeneous catalysis reduces the nitro group to the primary amine.

Detailed Experimental Protocol (Self-Validating)

Phase A: Synthesis of Intermediate (Nitro-Adduct)

  • Charge a 250 mL round-bottom flask with 3-chloro-1-methyl-4-nitropyrazole (10.0 g, 61.9 mmol) and Ethanol (100 mL).

  • Add Morpholine (16.2 mL, 186 mmol, 3.0 eq) dropwise over 10 minutes. Note: Exotherm expected.

  • Reflux the mixture at 80°C for 5 hours.

  • Monitor via TLC (Hexane:EtOAc 1:1). The starting chloride (

    
    ) should disappear, replaced by the fluorescent yellow nitro-morpholine product (
    
    
    
    ).
  • Workup: Cool to RT. Pour into ice-water (300 mL). The product precipitates as a yellow solid. Filter, wash with water, and dry.

    • Yield Target: >85%.[2][3][4]

Phase B: Reduction to Final Amine

  • Dissolve the nitro-intermediate (5.0 g) in Methanol (50 mL) in a hydrogenation vessel.

  • Add 10% Pd/C (500 mg, 10 wt% loading). Safety: Keep wet to prevent ignition.

  • Purge with

    
     (3x) then 
    
    
    
    (3x).
  • Stir under

    
     balloon pressure (1 atm) at RT for 12 hours.
    
  • Filter through a Celite pad to remove catalyst.

  • Concentrate the filtrate to yield the off-white/brown amine oil or solid.

  • Stabilization: Treat with 4M HCl in dioxane to precipitate the dihydrochloride salt (CAS 1431963-92-6) for long-term storage.

Visualization: Synthesis & Structural Logic

The following diagram illustrates the regioselective synthesis pathway and the electronic "push-pull" dynamics that define the molecule's reactivity.

G cluster_electronics Electronic Tuning Start 3-Chloro-1-methyl- 4-nitropyrazole Intermediate 1-Methyl-3-morpholino- 4-nitropyrazole (Yellow Solid) Start->Intermediate SnAr (80°C) Morpholine Morpholine (Nucleophile) Morpholine->Intermediate Product 1-Methyl-3-morpholino- 1H-pyrazol-4-amine (Target Scaffold) Intermediate->Product Hydrogenation H2 H2 / Pd-C (Reduction) H2->Product Effect Morpholine (C3) donates e- stabilizing the Pyrazole ring and modulating Amine (C4) basicity

Caption: Figure 1. Regioselective synthesis via Nucleophilic Aromatic Substitution (


) followed by catalytic hydrogenation.

Applications in Drug Discovery

This scaffold is a bioisostere for the aminopyrimidine moiety found in many kinase inhibitors.

Mechanism of Action (Kinase Binding)
  • Hinge Binder: The pyrazole

    
     (nitrogen) and the exocyclic 
    
    
    
    -amine act as a donor-acceptor pair, forming hydrogen bonds with the kinase hinge region (e.g., Glu/Leu residues).
  • Solvent Exposure: The morpholine ring at

    
     typically projects towards the solvent front or interacts with the "gatekeeper" residue, improving solubility and pharmacokinetic properties.
    
  • Selectivity: The

    
    -methyl group fits into small hydrophobic pockets, often providing selectivity against kinases with larger gatekeeper residues.
    
Key Reaction: Amide Coupling

The C4-amine is the primary handle for derivatization.

  • Protocol: React with acid chlorides or carboxylic acids (using HATU/DIPEA) to form amides.

  • Outcome: This creates the "tail" of the drug molecule, which probes the back-pocket of the ATP binding site.

References

  • Bidepharm. (n.d.). 1-Methyl-3-morpholino-1H-pyrazol-4-amine dihydrochloride. Retrieved from

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of Methyl 3-amino-1H-pyrazole-4-carboxylate. Retrieved from

  • Asian Publication Corporation. (2011). Synthesis and Characterization of Novel Pyrazole Derivatives. Asian Journal of Chemistry. Retrieved from

  • National Institutes of Health (NIH). (2020). Discovery of AZD4205 as a Potent and Selective Janus Kinase 1 Inhibitor. Journal of Medicinal Chemistry. Retrieved from

  • Sigma-Aldrich. (n.d.). 4-Amino-1-methyl-3-n-propyl-5-pyrazolecarboxamide. Retrieved from

Sources

An In-depth Technical Guide to 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Chemical Identity: Initial searches for "4-amino-1-methyl-3-morpholinopyrazole" did not yield a known compound with this specific structure. However, substantial data exists for a closely related and industrially significant compound, 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide . This guide will focus on the latter, a key intermediate in pharmaceutical synthesis.

Introduction

4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide is a substituted pyrazole that holds a significant position in medicinal and process chemistry. Its structural architecture, featuring a pyrazole core with strategically placed amino, methyl, propyl, and carboxamide functional groups, makes it a versatile building block for the synthesis of complex therapeutic agents. Most notably, it is a well-established intermediate in the industrial production of Sildenafil, a widely used medication.[1][2] This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and known applications, tailored for researchers and professionals in drug development.

Physicochemical Properties

The physical and chemical characteristics of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide are crucial for its handling, characterization, and application in synthetic schemes.

PropertyValueSource
Molecular Formula C8H14N4O[3][4][5][6]
Molecular Weight 182.22 g/mol [1][4][7]
CAS Number 139756-02-8[1][3][4][7]
Appearance White to light yellow crystalline powder[3]
Melting Point 98-102 °C[3][7]
Purity ≥96-98% (HPLC)[3][4][7]
IUPAC Name 4-amino-1-methyl-3-propylpyrazole-5-carboxamide[1]

Synthesis of 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide

The synthesis of this pyrazole derivative has been optimized for industrial-scale production, focusing on safety, efficiency, and environmental considerations. An improved multi-step synthesis starting from 3-n-propylpyrazole-5-carboxylic acid ethyl ester has been reported, boasting a total yield of 39.3%.[8] A patented method also describes a novel approach using bromination and amination reactions.[2]

Synthetic Workflow Overview

The general synthetic strategy involves the construction of the pyrazole ring, followed by functional group manipulations to introduce the amino and carboxamide moieties.

Synthesis_Workflow A Ethyl 1-methyl-3-n-propylpyrazole-5-carboxylate B Bromination A->B Br2 C 4-Bromo-1-methyl-3-n-propylpyrazole-5-carboxylate B->C D Amination C->D NH3 E 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide D->E

Caption: A simplified workflow for the synthesis of the target compound.

Experimental Protocol: A Novel Two-Step Synthesis

This protocol is a conceptual summary based on a patented method.[2]

Step 1: Bromination of Ethyl 1-methyl-3-n-propylpyrazole-5-carboxylate

  • Reaction Setup: In a suitable reaction vessel, dissolve ethyl 1-methyl-3-n-propylpyrazole-5-carboxylate in an organic solvent such as dichloromethane or chloroform.

  • Bromine Addition: At a controlled temperature, typically between -10°C and the reflux temperature of the solvent, add bromine dropwise to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC or HPLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction and perform an aqueous work-up to remove excess bromine and inorganic byproducts.

  • Isolation: Isolate the product, 4-bromo-1-methyl-3-n-propylpyrazole-5-carboxylate, by removal of the solvent under reduced pressure.

Step 2: Amination of 4-Bromo-1-methyl-3-n-propylpyrazole-5-carboxylate

  • Reaction Setup: Charge a pressure reactor with the bromo-intermediate from the previous step, an ammonia source (e.g., aqueous ammonia or an alcoholic solution of ammonia), and a base (e.g., sodium carbonate or triethylamine).

  • Reaction Conditions: Heat the reaction mixture at a temperature ranging from 10 to 150°C under pressure.

  • Reaction Monitoring: Monitor the reaction for the disappearance of the bromo-intermediate.

  • Isolation and Purification: After completion, cool the reaction mixture and isolate the crude product. Purify the crude material by recrystallization or column chromatography to yield 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide.

Applications and Biological Significance

The primary application of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide is as a crucial intermediate in the synthesis of Sildenafil, a potent inhibitor of phosphodiesterase type 5 (PDE5).[1] Beyond this, its structural motifs are of interest in medicinal chemistry for the development of other therapeutic agents.

Role in Drug Discovery

The aminopyrazole scaffold is a privileged structure in medicinal chemistry, known to be a part of various biologically active molecules.[9] Compounds containing this core have shown a wide range of activities, including kinase inhibition.[9][10] This particular derivative has been investigated for its potential as a hypolipidemic agent and a possible PDE1 inhibitor.[4]

Biological_Significance A 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide B Key Intermediate A->B D Potential Biological Activities A->D C Sildenafil (PDE5 Inhibitor) B->C E Hypolipidemic Agent D->E F PDE1 Inhibitor D->F

Caption: The central role and potential applications of the title compound.

Safety and Handling

4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide is classified as a hazardous substance. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][7] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be worn when handling this compound.[7] It should be stored at 2-8°C.[3]

Conclusion

4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide is a compound of significant industrial and potential therapeutic interest. Its well-defined synthesis and established role as a key intermediate for Sildenafil highlight its importance in pharmaceutical manufacturing. Further research into its biological properties may unveil new applications in drug discovery.

References

  • 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide - Advent Chembio. Available at: [Link]

  • 4-amino-1-methyl-1H-pyrazole-3-carboxamide | C5H8N4O | CID 6485351 - PubChem. Available at: [Link]

  • 4-Amino-1-methyl-3-n-propyl-5-pyrazolecarboxamide. Available at: [Link]

  • Synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide - ResearchGate. Available at: [Link]

  • 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide - PubChem. Available at: [Link]

  • 4-Amino-5-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid - EPA. Available at: [Link]

  • CN103044331A - Novel method for preparing Sildenafil intermediate 4-amino-1-methyl-3-n-propyl-pyrazole-5-formamide - Google Patents.
  • Amino-Pyrazoles in Medicinal Chemistry: A Review - MDPI. Available at: [Link]

  • Synthesis and properties of S-alkyl 4-amino-5-(5-(3-fluorophenyl)-pyrazol-3-yl) - SciSpace. Available at: [Link]

Sources

An In-Depth Technical Guide to the Role of 1-Methyl-3-(morpholin-4-yl)-1H-pyrazol-4-amine in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized targeted therapy, yet the persistent challenges of selectivity, potency, and acquired resistance necessitate the exploration of novel chemical scaffolds. This guide provides a comprehensive technical overview of the 1-methyl-3-(morpholin-4-yl)-1H-pyrazol-4-amine core, a "privileged scaffold" in modern medicinal chemistry. We will dissect its physicochemical properties, synthetic accessibility, and strategic application in the design of next-generation kinase inhibitors, substantiated by mechanistic insights and detailed experimental protocols for researchers in the field.

Part 1: The Kinase Inhibitor Landscape & The Need for Privileged Scaffolds

Protein kinases constitute a large family of enzymes that catalyze the phosphorylation of proteins, a fundamental mechanism for controlling cellular processes like growth, differentiation, and apoptosis.[1] Their role as key nodes in signaling pathways makes them highly attractive therapeutic targets.[2] The success of drugs like Gleevec has validated this approach, demonstrating that highly specific kinase inhibitors can achieve remarkable clinical efficacy with reduced toxicity.[2]

However, the high degree of structural conservation in the ATP-binding site across the kinome presents a significant challenge for developing selective inhibitors. This has led medicinal chemists to seek out "privileged scaffolds"—core molecular frameworks that are synthetically accessible, possess drug-like properties, and can be readily modified to achieve high affinity and selectivity for a specific kinase target.[3][4] The pyrazole ring is one such extensively employed scaffold, forming the foundation of numerous inhibitors targeting Akt, Aurora kinases, JAK, B-raf, and others.[1][3][4]

Part 2: Profile of the 1-Methyl-3-morpholino-1H-pyrazol-4-amine Scaffold

The compound this compound represents a highly versatile and strategically designed chemical starting point. Its structure combines several features that are advantageous for kinase inhibitor design.

Physicochemical and Structural Properties

The core of the molecule is a 1-methyl-1H-pyrazole ring substituted with an amine at the 4-position and a morpholine at the 3-position. This arrangement provides a unique combination of properties.

PropertyValueSource
Molecular Formula C₉H₁₆N₄O-
Molecular Weight 196.25 g/mol -
Topological Polar Surface Area (TPSA) 59.1 ŲChemScene[5]
LogP (Predicted) ~0.0 to -0.4PubChem[6], ChemScene[5]
Key Features - Pyrazole core: Acts as a hinge-binding motif. - 4-amino group: Provides a key vector for further chemical modification. - 3-morpholino group: Enhances aqueous solubility and metabolic stability.-

The pyrazole ring itself is a bioisostere for other aromatic systems and is known to form critical hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, a common anchoring point for Type I and Type II inhibitors.[1][3] The morpholine group is a common feature in drug candidates, often introduced to improve solubility and pharmacokinetic properties. The 4-amino group serves as a crucial synthetic handle, allowing for the construction of a diverse library of compounds through reactions like amide bond formation, urea formation, or nucleophilic aromatic substitution.

Synthesis of the Core Scaffold

The synthesis of the this compound core is typically achieved through a multi-step process. The following diagram and protocol outline a representative synthetic route.

Synthesis_Workflow cluster_0 Synthetic Pathway A Starting Material (e.g., Malononitrile derivative) B Cyclization with Methylhydrazine A->B Step 1 C Introduction of Morpholine B->C Step 2 D Reduction of Nitro Group C->D Step 3 E Final Product 1-methyl-3-morpholino- 1H-pyrazol-4-amine D->E Step 4

Caption: A generalized workflow for the synthesis of the pyrazole scaffold.

Part 3: Application in Kinase Inhibitor Discovery

The true value of the this compound scaffold lies in its application as a foundational building block for potent and selective kinase inhibitors. The 4-amino group is the primary point of diversification, allowing chemists to explore interactions with different regions of the kinase active site.

Case Study: LRRK2 Inhibitors for Parkinson's Disease

A prominent example of this scaffold's utility is in the development of inhibitors for Leucine-Rich Repeat Kinase 2 (LRRK2), a key target in Parkinson's disease. The discovery of GNE-7915, a potent, selective, and brain-penetrant LRRK2 inhibitor, highlights the power of this chemical series.[7][8][9]

GNE-7915 was developed through property and structure-based drug design, optimizing from an initial aminopyrimidine lead.[9] The core structure features a substituted pyrimidine attached to the 4-amino position of a related phenyl-morpholino moiety. This design resulted in a compound with an ideal balance of LRRK2 cellular potency (IC50 = 9 nM), broad kinase selectivity, metabolic stability, and excellent brain penetration.[7][9][10][11]

CompoundLRRK2 IC₅₀LRRK2 KiKey FeaturesReference
GNE-7915 9 nM1 nMPotent, selective, brain-penetrant[7][11]

The development of GNE-7915 demonstrates how the core scaffold can be elaborated upon to achieve highly desirable drug-like properties.[9][10] Modifications on the pyrimidine and phenyl rings allowed for fine-tuning of potency and selectivity against other kinases.[10]

Structure-Activity Relationship (SAR) Insights

The general strategy involves using the 4-amino group as an anchor to introduce larger, decorated aromatic systems. These appended groups can then occupy other pockets within the ATP-binding site, such as the solvent-front region or the back pocket, leading to increased potency and selectivity.

SAR_Logic Scaffold 1-Methyl-3-morpholino- 1H-pyrazol-4-amine 4-Amino Group Linker Linker (e.g., Amide, Urea, Pyrimidinyl) Scaffold:port->Linker Diversification Point R_Group R-Group (Aromatic System) For exploring solvent front Linker->R_Group SAR Exploration

Caption: Logical flow of Structure-Activity Relationship (SAR) studies.

For example, in the development of CDK2 inhibitors, a similar pyrazole-amine core was used.[12] Researchers found that attaching another pyrazole ring via a pyrimidine linker resulted in a potent inhibitor (Ki = 0.005 µM) with good selectivity over other CDKs and sub-micromolar antiproliferative activity against cancer cell lines.[12] This study also revealed that larger substituents on the pyrazole ring were not well-tolerated, demonstrating the fine balance required for optimal binding.[12]

Part 4: Experimental Workflows & Protocols

To facilitate research in this area, this section provides standardized, self-validating protocols for the synthesis of a derivative and its subsequent biological evaluation.

Protocol 1: Synthesis of a Representative N-Aryl Pyrazole Derivative

This protocol describes the synthesis of an N-aryl derivative via a Buchwald-Hartwig amination, a common method for forming the crucial C-N bond.

Objective: To synthesize an N-aryl derivative from the core amine and a substituted aryl halide.

Materials:

  • This compound

  • Aryl halide (e.g., 2-chloro-5-nitropyridine)

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Ligand (e.g., BINAP)

  • Base (e.g., t-BuONa)

  • Anhydrous toluene

  • Standard glassware for inert atmosphere synthesis

Step-by-Step Procedure:

  • To a dry reaction vessel, add the pyrazol-4-amine (1.0 eq.), the aryl halide (1.1 eq.), Pd(OAc)₂ (0.1 eq.), BINAP (0.3 eq.), and t-BuONa (3.0 eq.).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add anhydrous toluene via syringe.

  • Stir the reaction mixture at room temperature for 10 minutes.

  • Heat the reaction to 110-130°C and monitor by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

  • Self-Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS. The expected mass and spectral shifts should be observed.

Protocol 2: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol outlines a time-resolved FRET (TR-FRET) assay to determine the inhibitor's binding affinity (IC₅₀) for a target kinase.

Objective: To quantify the potency of the synthesized compound against a specific kinase.

Materials:

  • Synthesized inhibitor compound

  • Target kinase (e.g., LRRK2, CDK2)

  • Europium-labeled anti-tag antibody

  • Alexa Fluor™ 647-labeled kinase tracer (ATP-competitive)

  • Assay buffer

  • 384-well microplate

Step-by-Step Procedure:

  • Prepare a serial dilution of the inhibitor compound in DMSO, then dilute further in the assay buffer.

  • In a 384-well plate, add the diluted inhibitor.

  • Add the kinase and Eu-labeled antibody mixture to all wells.

  • Add the Alexa Fluor™ 647-labeled tracer to all wells.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm and 615 nm following excitation at 340 nm.

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration.

  • Self-Validation: Fit the data to a four-parameter logistic equation to determine the IC₅₀ value. Include positive (no inhibitor) and negative (no kinase) controls to ensure assay validity. The Z'-factor should be > 0.5 for a robust assay.

Part 5: Conclusion and Future Directions

The this compound scaffold and its analogs represent a validated and highly fruitful starting point for the discovery of novel kinase inhibitors.[3][4] Its inherent drug-like properties, synthetic tractability, and proven ability to anchor inhibitors in the kinase hinge region make it a privileged core for medicinal chemistry campaigns.[1][3]

Future efforts will likely focus on exploring new chemical space by decorating this core with novel R-groups to target kinases that have been historically difficult to drug. The use of this scaffold in developing allosteric or covalent inhibitors also represents an exciting frontier. As our understanding of kinase biology deepens, versatile and well-characterized scaffolds like this will remain indispensable tools in the development of targeted therapies for a wide range of human diseases.

References

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]

  • New Pyrazolopyrimidine Inhibitors of Protein Kinase D as Potent Anticancer Agents for Prostate Cancer Cells. PLOS One. [Link]

  • Novel pyrazolopyrimidine derivatives as tyrosine kinase inhibitors with antitumoral activity in vitro and in vivo in papillary dedifferentiated thyroid cancer. PubMed. [Link]

  • Discovery of Potent and Selective Pyrazolopyrimidine Janus Kinase 2 Inhibitors. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PMC. [Link]

  • Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. Future Journal of Pharmaceutical Sciences. [Link]

  • Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. Bentham Science Publishers. [Link]

  • The design and development of LRRK2 inhibitors as novel therapeutics for Parkinson's disease. PMC. [Link]

  • Discovery and structure-activity relationship of 3-methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791): a highly selective 5-hydroxytryptamine2A receptor inverse agonist for the treatment of arterial thrombosis. PubMed. [Link]

  • Discovery of highly potent, selective, and brain-penetrable leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors. PubMed. [Link]

  • Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Synthesis and Characterization of Novel (E)-4-(4-(((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-amino)phenyl)morpholin-3-one Derivatives. Asian Publication Corporation. [Link]

  • 1-methyl-1H-pyrazol-4-amine. PubChem. [Link]

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. MDPI. [Link]

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Advances. [Link]

  • N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. MDPI. [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. [Link]

  • Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. ResearchGate. [Link]

  • Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. ResearchGate. [Link]

  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. [Link]

  • N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD an. eScholarship.org. [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. KTU ePubl. [Link]

  • Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. RJPBCS. [Link]

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1-methyl-3-(morpholin-4-yl)-1H-pyrazol-4-amine safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Safe Handling of 1-methyl-3-(morpholin-4-yl)-1H-pyrazol-4-amine

Disclaimer: No specific Safety Data Sheet (SDS) for this compound (CAS No. 356391-91-6) is publicly available in the provided search results. This guide has been compiled by a senior application scientist to provide a comprehensive safety overview based on expert analysis of the compound's structure and the known hazards of closely related chemical analogs. Researchers must always perform their own risk assessment before use and handle this compound with caution as a substance of unknown toxicity.

Section 1: Chemical Identification and Properties

This section details the fundamental identity and known physical characteristics of the compound. The structure combines a substituted pyrazole ring, a common scaffold in medicinal chemistry, with a morpholine moiety.[1]

Chemical Structure:

cluster_0 This compound mol caption Chemical structure of the target compound.

Caption: Chemical structure of the target compound.

Physicochemical Data Summary:

PropertyValueSource/Comment
IUPAC Name 1-methyl-3-morpholin-4-yl-1H-pyrazol-4-amine---
Molecular Formula C₉H₁₅N₅OCalculated
Molecular Weight 209.25 g/mol Calculated
Physical State Likely a solid at room temperature.Based on analogs like the "orange solid" mentioned in one SDS.[2]
Solubility Data not available. Likely slightly soluble in water and soluble in organic solvents.Based on general properties of similar heterocyclic compounds.[3]
Melting Point Data not available.---
Boiling Point Data not available.---
Flash Point Data not available.---

Section 2: Hazard Identification and GHS Classification

Given the absence of specific toxicological data, a hazard assessment must be inferred from the constituent parts and structural analogs. The primary anticipated hazards are skin, eye, and respiratory irritation.

Anticipated GHS Classification (Inferred):

Hazard ClassCategoryBasis for Classification
Skin Corrosion/IrritationCategory 2Numerous aminopyrazole analogs are classified as skin irritants.[4][5][6][7]
Serious Eye Damage/IrritationCategory 2AAminopyrazole analogs are consistently classified as causing serious eye irritation.[4][6][8]
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory Irritation)May cause respiratory irritation, a common feature of powdered or volatile amine compounds.[5][7][9]
Acute Toxicity (Oral)Category 4 (Harmful if swallowed)A potential hazard for related pyrazole compounds.[7][9]

Hazard Pictograms (Anticipated):



Signal Word: Warning

Anticipated Hazard Statements:

  • H315: Causes skin irritation.[4][5][6][7]

  • H319: Causes serious eye irritation.[4][6][8]

  • H335: May cause respiratory irritation.[5][7][9]

  • H302: Harmful if swallowed.[7][9]

Anticipated Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[9][10]

  • P264: Wash skin thoroughly after handling.[5][8][9]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][5][9]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[5][9][10]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][5][8]

Section 3: Risk Assessment and Mitigation Workflow

As a Senior Application Scientist, my primary directive is to ensure that any new compound is approached with a self-validating system of safety. The following workflow is mandatory before the first use of this compound.

start Start: New Compound Protocol assess 1. Hazard Assessment - Review literature for analogs - Assume irritant/harmful properties start->assess control 2. Engineering Controls - Mandate use of chemical fume hood - Verify eyewash/shower accessibility assess->control ppe 3. Define PPE - Nitrile gloves (min.) - Safety goggles (min.) - Lab coat control->ppe protocol 4. Develop SOP - Weighing, dissolving, reaction steps - Define waste stream ppe->protocol training 5. Researcher Training - Review SOP and SDS analogs - Confirm understanding of risks protocol->training use 6. Supervised First Use - Execute experiment per SOP - Observe for unexpected reactions training->use review 7. Post-Use Review - Document observations - Update SOP if necessary use->review end End: Protocol Validated review->end

Caption: Mandatory risk assessment workflow for novel compounds.

Section 4: First-Aid Measures

Immediate and appropriate first aid is critical in case of exposure. The following measures are based on the predicted hazards of skin and eye irritation.

cluster_skin Skin Contact cluster_eye Eye Contact exposure Exposure Event assess_scene Assess Scene Safety (No risk to responder) exposure->assess_scene remove_victim Remove from Exposure Source assess_scene->remove_victim skin_contact Immediately remove contaminated clothing. remove_victim->skin_contact If on skin eye_contact Immediately flush eyes with water for at least 15 minutes. remove_victim->eye_contact If in eyes skin_wash Wash skin with soap and plenty of water for 15 min. skin_contact->skin_wash skin_medical Seek medical attention if irritation persists. skin_wash->skin_medical eye_lenses Remove contact lenses, if present and easy to do. eye_contact->eye_lenses eye_medical Seek immediate medical attention. eye_lenses->eye_medical

Caption: General first-aid response sequence.

  • Inhalation: Remove person to fresh air and keep comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor.[2][5][8]

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower. If skin irritation occurs, get medical advice/attention.[2][5]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2][5][8]

  • Ingestion: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[2]

Section 5: Fire-Fighting Measures

  • Suitable Extinguishing Media: Use extinguishing media appropriate for the surrounding fire, such as dry chemical, carbon dioxide, or alcohol-resistant foam.[11]

  • Specific Hazards: Like most organic compounds, combustion may produce toxic gases such as carbon monoxide, carbon dioxide, and nitrogen oxides.[5]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective clothing.[2]

Section 6: Accidental Release Measures

  • Personal Precautions: Avoid dust formation. Do not breathe dust or vapors. Wear appropriate personal protective equipment (PPE) as defined in Section 8. Evacuate personnel to a safe area.[11]

  • Environmental Precautions: Prevent the material from entering sewers or waterways.[2][11]

  • Containment and Cleaning: For a small spill, carefully sweep up the solid material, place it in a sealed container, and hold for waste disposal. Ventilate the area and wash the spill site after material pickup is complete.[2][12]

Section 7: Handling and Storage

The causality behind these procedures is to minimize exposure and maintain compound integrity.

  • Safe Handling:

    • Engineering Control: All handling of this compound, especially as a powder, must be conducted in a certified chemical fume hood to prevent inhalation.[11]

    • Personal Hygiene: Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[2][9]

    • Exposure Avoidance: Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols.[11]

  • Storage:

    • Conditions: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][5][11]

    • Incompatibilities: Keep away from strong oxidizing agents and strong acids.[5]

Section 8: Exposure Controls & Personal Protective Equipment (PPE)

This is a self-validating system: the prescribed PPE is designed to protect against the highest anticipated level of hazard.

  • Engineering Controls: A chemical fume hood is mandatory. Eyewash stations and safety showers must be readily accessible and tested regularly.[8]

  • Eye/Face Protection: Wear chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards. A face shield may be required for larger quantities.[2][6][11]

  • Skin Protection:

    • Hand Protection: Wear chemical-resistant, impervious gloves (e.g., nitrile rubber) inspected prior to use.[2][11]

    • Body Protection: Wear a lab coat, and closed-toe shoes. For larger scale work, chemical-resistant clothing may be necessary.[6][11]

  • Respiratory Protection: If a fume hood is not available or if dust is generated, a NIOSH-approved particulate respirator (e.g., N95) or a full-face respirator should be used.[2][8]

Section 9: Detailed Experimental Protocol: Safe Weighing and Solubilization of a Research Chemical

This protocol is designed to be a self-validating system for handling milligram-to-gram quantities of the title compound.

  • Preparation (Pre-Operation Checks):

    • Verify the chemical fume hood has a valid certification and is operational (check airflow monitor).

    • Don all required PPE: safety goggles, nitrile gloves, and a buttoned lab coat.

    • Clear the fume hood workspace of all unnecessary items.

    • Prepare a designated waste container for contaminated gloves, weigh paper, and wipes.

    • Place an analytical balance inside the fume hood or use a draft shield.

  • Weighing the Compound:

    • Place a piece of weigh paper on the balance and tare it.

    • Carefully open the container of this compound. Keep the container opening pointed away from your breathing zone.

    • Using a clean spatula, carefully transfer the desired amount of the solid onto the weigh paper. Avoid creating airborne dust. If any powder is generated, wait for it to settle before proceeding.

    • Securely close the main container immediately after dispensing.

  • Transfer and Solubilization:

    • Carefully fold the weigh paper and transfer the solid into the reaction vessel (e.g., a round-bottom flask).

    • Using a wash bottle with the desired solvent, rinse any residual powder from the weigh paper and spatula into the vessel to ensure a complete transfer.

    • Add the bulk of the solvent to the vessel.

    • Dispose of the used weigh paper and any contaminated wipes into the designated solid waste container inside the hood.

  • Post-Operation Cleanup:

    • Wipe down the spatula and the balance area with a damp cloth or paper towel. Dispose of the wipe in the designated waste container.

    • Remove gloves while still in the fume hood and dispose of them in the designated waste.

    • Wash hands thoroughly with soap and water after exiting the lab.

Section 10: Stability and Reactivity

  • Chemical Stability: The product is expected to be stable under standard ambient conditions (room temperature).

  • Conditions to Avoid: Avoid heat, sparks, open flames, and dust formation.[2]

  • Incompatible Materials: Strong oxidizing agents, strong acids.[5]

  • Hazardous Decomposition Products: Under fire conditions, may decompose to form carbon monoxide, carbon dioxide, and nitrogen oxides.[5]

Section 11: Toxicological Information

This section provides a toxicological assessment based on the known effects of structurally similar compounds.

  • Acute Toxicity:

    • Oral: Harmful if swallowed is a possibility, as seen in related pyrazole compounds.[7] The morpholine substructure is also known to have acute oral toxicity (LD50 in rats of 1050 mg/kg).

    • Dermal: Related pyrazoles can be toxic in contact with skin.

    • Inhalation: May cause respiratory tract irritation.[5][7]

  • Skin Corrosion/Irritation: Expected to be a skin irritant based on consistent data for aminopyrazole analogs.[4][5][6][7]

  • Serious Eye Damage/Irritation: Expected to cause serious eye irritation, a common hazard for this class of chemicals.[4][6][8]

  • Germ Cell Mutagenicity, Carcinogenicity, Reproductive Toxicity: No data is available for this compound or its close analogs, so it should not be assumed to be non-hazardous in these respects.

Section 12: Disposal Considerations

  • Waste Treatment: Dispose of this material and its container in accordance with all local, regional, national, and international regulations. The preferred method is to send it to a licensed waste disposal company.[2][5]

  • Contaminated Packaging: Contaminated packaging should be treated as the product itself. Do not allow product to reach the sewage system.[2]

References

  • Safety Data Sheet for a related pyrazole compound. [KISHIDA CHEMICAL CO., LTD.]
  • PubChem. (n.d.). 1-methyl-1H-pyrazol-4-amine. National Center for Biotechnology Information. [Link]

  • Safety D
  • Safety Data Sheet - 3-Amino-1-methyl-1H-pyrazole. [Fisher Scientific]
  • Safety Data Sheet - 4-Amino-1-methyl-1H-pyrazole. [Fisher Scientific]
  • Safety Data Sheet - 1-Methyl-3-(2-thienyl)-4,5-dihydro-1H-pyrazole dihydrochloride. [TargetMol]
  • 1-Methyl-1H-pyrazol-4-amine AldrichCPR. [Sigma-Aldrich]
  • 1-Methyl-1H-pyrazol-3-amine Properties. [ChemicalBook]
  • Hazardous substance assessment – Morpholine. [Canada.ca]
  • Safety Data Sheet - Methyl 3-nitro-1H-pyrazole-4-carboxyl
  • 4-Amino-1-methylpyrazole SDS, 69843-13-6 Safety D
  • 1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID METHYL ESTER - Safety D
  • An In-depth Technical Guide to the Safety and Handling of 4-iodo-1-methyl-1H-pyrazol-3-amine. [Benchchem]
  • Safety Data Sheet - Ethoxylated Alcohol, Fernol 91-6. [Silver Fern Chemical, Inc.]
  • Safety Data Sheet - 1-methyl-4-nitro-1H-pyrazole-3-sulfonyl chloride. [Enamine]
  • PubChem. (n.d.). 4-Methyl-1H-pyrazol-3-amine. National Center for Biotechnology Information. [Link]

  • An In-depth Technical Guide to the Synthesis of Methyl 3-amino-1H-pyrazole-4-carboxyl
  • Safety Data Sheet - TERGITOL® TMN-6. [Spectrum Chemical]
  • Safety D
  • 1-Methyl-1H-pyrazol-3-amine | 1904-31-0. [Sigma-Aldrich]
  • 1-methyl-1h-pyrazol-4-amine (C4H7N3). [PubChemLite]
  • TERGITOL™ 91-6 Surfactant. [Dow Inc.]
  • Fernol 91-6 (Ethoxylated Alcohol) Supplier. [Silver Fern Chemical]
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • 3-Amino-1-methyl-1H-pyrazole, 97% 1 g. [Thermo Scientific Chemicals]

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Methodological & Application

Application Note: Optimized Coupling Strategies for 1-Methyl-3-morpholinopyrazole-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Compound Focus: 1-Methyl-3-morpholinopyrazole-4-amine (CAS: 1431963-92-6)

Introduction & Rationale

1-Methyl-3-morpholinopyrazole-4-amine is a highly privileged heterocyclic building block in modern drug discovery. Featuring a pyrazole core that acts as a robust hydrogen-bond donor/acceptor and a morpholine ring that enhances aqueous solubility, this scaffold is frequently utilized as a hinge-binding motif in the design of kinase inhibitors.

However, functionalizing this specific amine presents a dual synthetic challenge:

  • Steric Hindrance: The primary amine at the C4 position is sterically shielded by the adjacent C3-morpholine moiety.

  • Catalyst Poisoning: The presence of multiple heteroatoms (the morpholine oxygen/nitrogen and the pyrazole nitrogens) creates a strong chelating environment that can deactivate transition metal catalysts during cross-coupling reactions.

This Application Note details the mechanistic causality and self-validating protocols for the two most critical coupling modalities for this scaffold: HATU-Mediated Amide Coupling and Palladium-Catalyzed Buchwald-Hartwig Amination .

HATU-Mediated Amide Coupling

Causality & Mechanism

Traditional carbodiimide coupling reagents (e.g., EDC/HOBt) often yield incomplete conversions when reacted with 1-methyl-3-morpholinopyrazole-4-amine due to the steric bulk of the neighboring morpholine ring. To overcome this thermodynamic barrier, HATU is the reagent of choice.

HATU rapidly converts the carboxylic acid into a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The nitrogen atom in the pyridine ring of the HOAt leaving group provides anchimeric assistance (neighboring group participation). This internal base effect accelerates the nucleophilic attack of the hindered pyrazole-4-amine, ensuring high yields even at room temperature () [1].

AmideCoupling Acid Carboxylic Acid HATU HATU / DIPEA (DMF, 0°C to RT) Acid->HATU ActiveEster OAt Active Ester HATU->ActiveEster Amide Amide Product ActiveEster->Amide Amine 1-Methyl-3-morpholino- pyrazole-4-amine Amine->Amide Nucleophilic Addition

Mechanistic workflow of HATU-mediated amide coupling with pyrazole-4-amine.

Protocol: Self-Validating Amide Coupling Workflow

Reagents: Carboxylic acid (1.0 eq), 1-methyl-3-morpholinopyrazole-4-amine (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), Anhydrous DMF (0.1 M).

  • Pre-Activation (Checkpoint 1): Dissolve the carboxylic acid in anhydrous DMF under an inert argon atmosphere. Cool the solution to 0 °C. Add DIPEA, followed by HATU. Stir for 15–30 minutes.

    • Validation: Quench a 5 µL aliquot in methanol and analyze via LC-MS. The mass of the carboxylic acid should be replaced by the methyl ester (formed during the quench) and the HOAt active ester.

  • Amine Addition: Once activation is confirmed, add 1-methyl-3-morpholinopyrazole-4-amine in a single portion. Allow the reaction to warm to room temperature and stir for 2–12 hours.

  • Reaction Monitoring (Checkpoint 2): Monitor via LC-MS. The active ester intermediate must be fully consumed, with the product mass [M+H]+ emerging as the dominant peak.

  • Workup (DMF Removal): Dilute the reaction mixture with Ethyl Acetate (10 volumes). Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and crucially, 5% aqueous LiCl (3x) . The LiCl wash is highly effective at partitioning DMF into the aqueous phase, preventing it from co-eluting during chromatography.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography (typically a gradient of DCM to 5-10% Methanol in DCM).

Buchwald-Hartwig Cross-Coupling

Causality & Mechanism

Forming a C-N bond between 1-methyl-3-morpholinopyrazole-4-amine and aryl/heteroaryl halides requires precise catalyst architecture. The primary failure mode is catalyst deactivation via off-target coordination of Palladium to the morpholine or pyrazole nitrogens.

To prevent this, a bulky bidentate phosphine ligand with a large bite angle, such as Xantphos , is paired with a Pd(0) source like Pd₂(dba)₃. Xantphos tightly coordinates the Pd center, structurally blocking the substrate's heteroatoms from displacing the ligand, while its wide bite angle forces the intermediate into a geometry that highly favors the crucial reductive elimination step () [2]. Cesium carbonate (Cs₂CO₃) is utilized as the base; it is mild enough to tolerate sensitive functional groups but provides sufficient basicity to deprotonate the coordinated amine.

Buchwald Pd0 Pd(0) Active Catalyst [Pd2(dba)3 + Xantphos] OxAdd Oxidative Addition [Ar-Pd(II)-X] Pd0->OxAdd + Ar-X AmineCoord Amine Coordination & Deprotonation OxAdd->AmineCoord + Pyrazole-amine + Cs2CO3 RedElim Reductive Elimination [Ar-N-R] AmineCoord->RedElim - CsX - HCO3- RedElim->Pd0 + Product

Catalytic cycle of Pd-catalyzed Buchwald-Hartwig amination.

Protocol: Self-Validating Buchwald-Hartwig Amination

Reagents: Aryl halide (1.0 eq), 1-methyl-3-morpholinopyrazole-4-amine (1.2 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.10 eq), Cs₂CO₃ (2.0 eq), Anhydrous 1,4-Dioxane (0.1 M).

  • Reagent Assembly: In an oven-dried Schlenk tube or microwave vial, combine the aryl halide, 1-methyl-3-morpholinopyrazole-4-amine, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.

  • Degassing (Checkpoint 1 - Critical): Add anhydrous 1,4-Dioxane. The presence of oxygen will rapidly oxidize the Pd(0) catalyst and the phosphine ligand. Perform three cycles of Freeze-Pump-Thaw , or sparge the solution vigorously with Argon for at least 15 minutes.

  • Heating: Seal the vessel and heat the mixture. For conventional heating, stir at 100 °C for 12–24 hours. Alternatively, utilize microwave irradiation at 140 °C for 1–2 hours.

  • Reaction Monitoring (Checkpoint 2): Analyze via LC-MS. Look for the disappearance of the aryl halide. If a des-halogenated side product (Ar-H) is observed without product formation, it indicates successful oxidative addition but failed amine coordination, often necessitating a switch to a more sterically demanding ligand like BrettPhos.

  • Workup (Pd Removal): Cool the mixture to room temperature. Dilute with Ethyl Acetate and filter the crude mixture through a tightly packed pad of Celite to remove the insoluble inorganic salts and precipitated Palladium black.

  • Purification: Concentrate the filtrate and purify via reverse-phase preparative HPLC or silica gel chromatography.

Data Presentation: Modality Comparison

The following table summarizes the quantitative parameters and expected outcomes for both coupling methodologies applied to 1-methyl-3-morpholinopyrazole-4-amine.

ParameterHATU-Mediated Amide CouplingBuchwald-Hartwig Amination
Primary Bond Formed C(=O)-N (Amide)C(Aryl)-N (Aniline derivative)
Key Reagents HATU, DIPEAPd₂(dba)₃, Xantphos, Cs₂CO₃
Optimal Solvent Anhydrous DMF or DMAc1,4-Dioxane (Strictly Degassed)
Temperature 0 °C warming to Room Temp100 °C (Thermal) or 140 °C (Microwave)
Reaction Time 2 – 12 hours12 – 24 hours (1–2h via Microwave)
Typical Yields 70% – 95%40% – 80%
Critical Checkpoint Complete consumption of active esterAbsence of des-halogenated side product

References

  • Wang, Y., et al. "Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation." Molecules, 2022. Available at:[Link]

Application Notes and Protocols for Amide Coupling Reactions of 4-amino-1-methyl-3-morpholinopyrazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Amide Coupling with 4-amino-1-methyl-3-morpholinopyrazole

In the landscape of modern drug discovery and medicinal chemistry, the amide bond remains a cornerstone of molecular architecture.[1][2] Its prevalence in bioactive molecules stems from its exceptional metabolic stability and its capacity to engage in crucial hydrogen bonding interactions within biological targets. The subject of this guide, 4-amino-1-methyl-3-morpholinopyrazole, is a versatile synthetic intermediate. Its unique structure, featuring a nucleophilic amino group on an electron-rich pyrazole core, presents both opportunities and challenges in the synthesis of novel chemical entities.

This document serves as a comprehensive guide to navigating the intricacies of amide bond formation with this specific aminopyrazole. As a Senior Application Scientist, the aim is to provide not just a set of instructions, but a framework for rational protocol design, troubleshooting, and optimization. We will delve into the mechanistic underpinnings of common coupling strategies, offering insights into the selection of reagents and reaction conditions tailored to the electronic and steric properties of 4-amino-1-methyl-3-morpholinopyrazole.

Understanding the Substrate: Electronic and Steric Considerations

The reactivity of 4-amino-1-methyl-3-morpholinopyrazole in amide coupling reactions is governed by the interplay of several factors:

  • Nucleophilicity of the Amino Group: The amino group at the 4-position of the pyrazole ring is the primary site of reaction. The overall electron-rich nature of the pyrazole ring enhances the nucleophilicity of this amine compared to anilines bearing electron-withdrawing groups.

  • Potential for Side Reactions: The presence of multiple nitrogen atoms in the heterocyclic core could lead to undesired side reactions with highly reactive coupling agents.[3]

  • Solubility: The polarity imparted by the morpholine and amino functionalities will influence the choice of reaction solvent to ensure homogeneity.[3][4]

A thorough understanding of these characteristics is paramount for the selection of an appropriate coupling strategy to maximize yield and purity of the desired amide product.

Selecting the Optimal Coupling Reagent

The choice of coupling reagent is a critical parameter in achieving efficient amide bond formation.[5] For a substrate like 4-amino-1-methyl-3-morpholinopyrazole, several classes of reagents can be considered, each with its own advantages and mechanistic pathways.

Carbodiimide-Based Coupling: The EDC/HOBt System

A widely employed and cost-effective method for amide bond formation involves the use of a water-soluble carbodiimide such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt).[6][7]

The reaction proceeds through a multi-step mechanism:

  • Activation of the carboxylic acid by EDC to form a highly reactive O-acylisourea intermediate.

  • Interception of this intermediate by HOBt to generate a more stable active ester. This step is crucial for minimizing racemization of chiral carboxylic acids and suppressing the formation of an N-acylurea byproduct.[7]

  • Nucleophilic attack by the amino group of 4-amino-1-methyl-3-morpholinopyrazole on the activated HOBt ester to yield the desired amide and regenerate HOBt.[6]

G cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation Carboxylic_Acid R-COOH EDC EDC O_Acylisourea O-Acylisourea Intermediate HOBt HOBt Active_Ester HOBt Active Ester Aminopyrazole 4-amino-1-methyl-3-morpholinopyrazole Amide_Product Amide Product HOBt_regen HOBt (regenerated)

Uronium/Guanidinium-Based Coupling: The Power of HATU

For more challenging couplings, including those involving sterically hindered or less nucleophilic amines, uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often the reagents of choice.[3][8]

The mechanism of HATU-mediated coupling involves:

  • Deprotonation of the carboxylic acid by a non-nucleophilic base (e.g., DIPEA or triethylamine).

  • Reaction of the carboxylate with HATU to form a highly reactive O-acylisourea intermediate.

  • Formation of an active ester with the liberated HOAt (1-hydroxy-7-azabenzotriazole), which is more reactive than HOBt.[8]

  • Nucleophilic attack by the aminopyrazole on the active ester to furnish the amide product.

G cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation Carboxylic_Acid R-COOH Base Base (e.g., DIPEA) Carboxylate R-COO⁻ HATU HATU Active_Ester OAt Active Ester Aminopyrazole 4-amino-1-methyl-3-morpholinopyrazole Amide_Product Amide Product

Comparative Summary of Common Coupling Reagents

Reagent SystemRelative ReactivityByproductsKey AdvantagesConsiderations
EDC/HOBt ModerateWater-soluble ureaCost-effective; easy byproduct removal through aqueous workup.[7]May be less effective for sterically hindered substrates.
HATU/Base HighWater-soluble urea, HOAtHigh efficiency for challenging couplings; low racemization.[9]Higher cost; potential for side reactions with the amine.[3][10]
Acyl Halide Very HighHCl or other acidCan be effective when other methods fail.Requires a separate activation step; harsh conditions may not be suitable for complex molecules.[11]

Experimental Protocols

Protocol 1: General Amide Coupling using EDC/HOBt

This protocol is a reliable starting point for the coupling of various carboxylic acids with 4-amino-1-methyl-3-morpholinopyrazole.

Materials:

  • 4-amino-1-methyl-3-morpholinopyrazole (1.0 equiv)

  • Carboxylic acid (1.05 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 equiv)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) (to achieve a concentration of 0.1-0.2 M)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.05 equiv) and 4-amino-1-methyl-3-morpholinopyrazole (1.0 equiv).

  • Dissolve the starting materials in anhydrous DCM or DMF.

  • Add HOBt (1.2 equiv) to the solution and stir for 5 minutes.

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Add EDC·HCl (1.2 equiv) portion-wise to the stirred solution.

  • Add DIPEA or TEA (2.5 equiv) dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[3]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Enhanced Amide Coupling using HATU

This protocol is recommended for carboxylic acids that are sterically demanding or electronically deactivated, or if Protocol 1 provides low yields.

Materials:

  • 4-amino-1-methyl-3-morpholinopyrazole (1.1 equiv)

  • Carboxylic acid (1.0 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (to achieve a concentration of 0.1-0.2 M)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF.

  • Cool the mixture to 0 °C in an ice-water bath.

  • Add DIPEA (3.0 equiv) dropwise and stir the mixture for 15-30 minutes at 0 °C for pre-activation.

  • Add a solution of 4-amino-1-methyl-3-morpholinopyrazole (1.1 equiv) in a small amount of anhydrous DMF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic phase with water, 1 M HCl, saturated aqueous NaHCO₃, and brine to remove DMF and byproducts.[6]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product via flash column chromatography or recrystallization.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Formation - Incomplete activation of the carboxylic acid.- Low nucleophilicity of the amine under the reaction conditions.[3]- Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU).- Increase the reaction temperature or prolong the reaction time.- Ensure all reagents are anhydrous.
Formation of Side Products - Guanidinium byproduct formation with HATU and the amine.[10]- Dimerization of the activated carboxylic acid.[3]- Add the amine after a pre-activation step of the carboxylic acid with HATU.- Use a less reactive coupling agent if possible.
Difficulty in Purification - Byproducts co-eluting with the product.- The polar nature of the pyrazole-morpholine scaffold.- For basic pyrazole compounds, deactivating the silica gel with triethylamine (1-2% in the eluent) can prevent streaking and improve separation.[12]- Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an effective alternative to chromatography.[12][13]

Characterization of the Final Product

The successful synthesis of the desired amide should be confirmed by a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the product, showing the disappearance of the amine protons and the appearance of the amide N-H proton, along with characteristic shifts in the signals of the pyrazole and carboxylic acid moieties.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the synthesized amide.

  • Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic amide C=O stretch (typically around 1650 cm⁻¹) and an N-H stretch (around 3300 cm⁻¹).

Safety Precautions

Standard laboratory safety practices should be followed at all times. This includes working in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. Some coupling reagents and their byproducts can be hazardous. For instance, HOBt and HOAt are known to be explosive under certain conditions and should be handled with care.[7] Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines - Benchchem.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC.
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides.
  • Application Notes and Protocols for Amide Bond Formation using EDC and H
  • Acid-Amine Coupling using EDCI - Organic Synthesis.
  • DE102009060150A1 - Process for the purification of pyrazoles - Google P
  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
  • Amine to Amide (EDC + HOBt) - Common Organic Chemistry Reactions.
  • Amine to Amide Mechanism - HATU - Common Organic Chemistry Reactions.
  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases - The Journal of Organic Chemistry.
  • CN102844306B - Process for preparation of pyrazole carboxylic acid amide - Google P
  • HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond form
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - WuXi AppTec.
  • Purification of Amino-Pyrazoles : r/OrganicChemistry - Reddit.
  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - The Journal of Organic Chemistry.
  • Synthesis of some Amide deriv
  • Amide coupling reaction in medicinal chemistry.
  • Buy 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide Hydrochloride (EVT-342878) | 247584-10-7 - EvitaChem.
  • Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC.
  • Tips and tricks for difficult amide bond form
  • CN103804222A - Synthetic method of 4-(4-aminophenyl)
  • Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope - Syracuse University.
  • Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Synthesis of amidines - Organic Chemistry Portal.
  • 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide SDS, 139756-02-8 Safety D
  • Process optimization for acid-amine coupling: a catalytic approach - Current Chemistry Letters.
  • Three-Component Coupling of Aldehydes, Aminopyrazoles and Sulfoxonium Ylides via Rhodium(III)-Catalyzed Imidoyl C–H Activation: Synthesis of Pyrazolo[1,5-a]pyrimidines - PMC.
  • Synthesis of amides using boron c
  • Synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide - ResearchG
  • 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide - PubChem.
  • 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide | CAS 139756-02-8 - Santa Cruz Biotechnology.
  • 4-Amino-1-methyl-3-propylpyrazole-5-carboxamide - Chem-Impex.

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Application Note: A Robust Protocol for the Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives via Cyclocondensation of Aminopyrazoles with Enaminones

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds, including kinase inhibitors and anticancer agents.[1][2] This application note provides a comprehensive guide for the synthesis of these valuable derivatives through the highly efficient cyclocondensation reaction between 5-aminopyrazoles and 1,3-bielectrophilic partners. We focus specifically on the use of enaminones, such as morpholino- or dimethylamino-substituted propenones, which serve as stable and highly effective synthons. The detailed protocol herein explains the underlying reaction mechanism, provides step-by-step experimental procedures, and discusses the rationale behind key procedural choices to ensure reproducible and high-yield synthesis for researchers in medicinal chemistry and drug development.

Introduction: The Significance of Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines are fused heterocyclic systems that have garnered significant attention in medicinal chemistry due to their diverse biological activities.[3] Their structural resemblance to endogenous purines allows them to interact with a wide range of biological targets, particularly protein kinases.[2] This has led to the development of numerous derivatives with potent anti-inflammatory, antiviral, and anticancer properties.[2] Marketed drugs such as zaleplon (sedative) and indiplon (sedative), as well as clinical candidates like ocinaplon (anxiolytic), feature this core structure, underscoring its therapeutic importance.[3]

The most common and reliable method for constructing this bicyclic system is the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or a functional equivalent.[4] Among these, enaminones have emerged as superior reagents due to their stability, ease of handling, and the excellent leaving group ability of the tertiary amine (e.g., morpholine or dimethylamine), which drives the reaction forward.[1][5]

Reaction Mechanism and Rationale

The synthesis proceeds via a well-established reaction pathway involving a sequence of addition, elimination, and cyclization steps. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting.

The overall transformation is a cyclocondensation reaction that forms the pyrimidine ring onto the pyrazole core.

G cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_products Products Aminopyrazole 5-Aminopyrazole (Nucleophile) Enaminone Enaminone (1,3-Bielectrophile) Michael_Adduct Michael Adduct (Non-isolable) Aminopyrazole->Michael_Adduct 1. Michael Addition Enaminone->Michael_Adduct Acyclic_Intermediate Acyclic Intermediate Michael_Adduct->Acyclic_Intermediate 2. Elimination Leaving_Group Morpholine/Amine Michael_Adduct->Leaving_Group Product Pyrazolo[1,5-a]pyrimidine Acyclic_Intermediate->Product 3. Intramolecular    Cyclization Acyclic_Intermediate->Product Water Water Product->Water 4. Dehydration    (Aromatization)

Caption: High-level overview of the pyrazolo[1,5-a]pyrimidine synthesis.

The detailed mechanism involves four key steps[1]:

  • Michael-Type Addition: The reaction initiates with the nucleophilic attack of the exocyclic amino group (at C5) of the pyrazole onto the β-carbon of the enaminone's conjugated system.

  • Elimination of Amine: The resulting tetrahedral intermediate collapses, eliminating the tertiary amine (e.g., morpholine) to form a non-isolable acyclic intermediate. This step is often irreversible and drives the reaction forward.

  • Intramolecular Cyclization: The endocyclic pyrazole nitrogen (N1) then acts as a nucleophile, attacking the electrophilic carbonyl carbon. This intramolecular condensation forms the six-membered pyrimidine ring.

  • Dehydration: The final step is the elimination of a water molecule from the cyclized intermediate, leading to the formation of the stable, aromatic pyrazolo[1,5-a]pyrimidine ring system. The use of an acid catalyst, such as glacial acetic acid, is highly effective as it protonates the carbonyl, increasing its electrophilicity, and facilitates the final dehydration step.[2][4]

Detailed Experimental Protocol

This protocol describes the synthesis of 7-phenyl-2-(methylthio)pyrazolo[1,5-a]pyrimidine-3-carbonitrile as a representative example. The procedure can be adapted for various substituted aminopyrazoles and enaminones.

3.1. Materials and Equipment

  • Reagents:

    • 5-Amino-3-(methylthio)-1H-pyrazole-4-carbonitrile

    • 3-(Dimethylamino)-1-phenylprop-2-en-1-one (a common enaminone)

    • Glacial Acetic Acid (ACS grade)

    • Ethanol (Reagent grade)

    • Deionized Water

  • Equipment:

    • 25 mL or 50 mL round-bottom flask

    • Reflux condenser

    • Heating mantle or oil bath with magnetic stirring

    • Buchner funnel and filter flask

    • Standard laboratory glassware

    • Melting point apparatus

    • NMR spectrometer, IR spectrometer, and Mass spectrometer for characterization

3.2. Step-by-Step Procedure

G start_end start_end process process product product analysis analysis A 1. Reagent Setup Combine aminopyrazole (10 mmol) and enaminone (10 mmol) in a round-bottom flask. B 2. Add Solvent Add glacial acetic acid (25 mL) to the flask. A->B C 3. Reaction Heat the mixture to reflux (approx. 118°C) with stirring for 3-5 hours. B->C D 4. Cooling & Precipitation Cool the reaction mixture to room temperature. A precipitate should form. C->D E 5. Isolation Isolate the solid product by vacuum filtration. D->E F 6. Washing Wash the filter cake sequentially with cold water and then cold ethanol. E->F G 7. Drying & Purification Dry the product. Recrystallize from a suitable solvent (e.g., DMF/water) if necessary. F->G H Final Product Pyrazolo[1,5-a]pyrimidine Derivative G->H I 8. Characterization Confirm structure using NMR, IR, and MS analysis. H->I

Caption: Experimental workflow for pyrazolo[1,5-a]pyrimidine synthesis.

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 5-amino-3-(methylthio)-1H-pyrazole-4-carbonitrile (1.68 g, 10 mmol) and 3-(dimethylamino)-1-phenylprop-2-en-1-one (1.75 g, 10 mmol).

  • Solvent Addition: Add 25 mL of glacial acetic acid to the flask. The acid serves as both the solvent and a catalyst for the reaction.

  • Heating: Attach a reflux condenser and place the flask in a heating mantle. Heat the mixture to reflux (approximately 118 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired. The reaction is typically complete within 3-5 hours.[1]

  • Precipitation: After the reaction is complete, remove the heat source and allow the flask to cool to room temperature. A solid precipitate will typically form as the solution cools.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with a small amount of cold deionized water to remove residual acetic acid, followed by a wash with cold ethanol to remove any remaining impurities.

  • Drying and Purification: Dry the collected solid in a vacuum oven. The crude product is often of high purity. If further purification is needed, recrystallization from a solvent mixture such as DMF/water is effective.[1]

  • Characterization: The final product should be characterized to confirm its identity and purity. Expected data includes:

    • ¹H NMR: Disappearance of the aminopyrazole -NH₂ signal and appearance of characteristic aromatic protons for the pyrimidine ring.

    • IR: A strong nitrile (C≡N) stretch around 2220 cm⁻¹.

    • MS: A molecular ion peak corresponding to the calculated mass of the product.

Data Summary and Versatility

The described protocol is highly versatile and can be applied to a wide range of substrates. The table below summarizes typical results for the synthesis of various pyrazolo[1,5-a]pyrimidine derivatives using this method.

5-Aminopyrazole Substituent (R¹)Enaminone Aryl Group (R²)SolventTypical Reaction Time (h)Typical Yield (%)Reference
3-Anilino-4-cyanoPhenylAcetic Acid385-95[1]
3-Anilino-4-cyano4-ChlorophenylAcetic Acid388-96[1]
3-Anilino-4-carboxylatePhenylAcetic Acid382-90[1]
3-Phenylamino-4-cyano4-MethoxyphenylAcetic Acid490[4]
None (H)PhenylPyridine1260-70[5]

Note: Yields and reaction times are dependent on the specific electronic and steric properties of the substituents on both the aminopyrazole and enaminone reactants. Reactions in pyridine are often slower compared to those in refluxing acetic acid.[5]

Troubleshooting and Key Considerations

  • Low Yield: If the yield is low, ensure the enaminone is of high purity, as it can degrade upon storage. Confirm that the reaction has gone to completion using TLC. Increasing the reaction time or adding a catalytic amount of a stronger acid (e.g., H₂SO₄) may improve results, though this can sometimes lead to side products.[4]

  • No Precipitation: If no solid precipitates upon cooling, the product may be more soluble in the reaction medium. The product can often be precipitated by slowly adding the cooled acetic acid solution to a beaker of ice-water.

  • Regioselectivity: When using unsymmetrical 1,3-dicarbonyl compounds, a mixture of regioisomers can form. The use of enaminones generally avoids this issue, leading to a single, well-defined product.[6]

Conclusion

The cyclocondensation of 5-aminopyrazoles with enaminones is a powerful, reliable, and high-yielding strategy for the synthesis of medicinally important pyrazolo[1,5-a]pyrimidine derivatives. The protocol detailed in this application note is robust and broadly applicable, providing researchers with a straightforward method to access this privileged scaffold for further investigation in drug discovery and development programs.

References

  • Attia, M. H., Lasheen, D. S., Samir, N., Taher, A. T., Abdel-Aziz, H. A., & Abou El Ella, D. A. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Pharmaceuticals, 17(12), 1563. [Link]

  • Sikdar, A., Tale, R. H., & Sharma, P. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 15(1), 29-50. [Link]

  • Gomaa, A. M., & Ali, M. M. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Journal of Heterocyclic Chemistry, 56(5), 1437-1456. [Link]

  • Al-Awadi, N. A., El-Dusouqui, O. M., Mathew, T., & Elnagdi, M. H. (2001). Synthesis of Some Novel Pyrazolo[1,5-a]pyrimidine Derivatives and Their Application as Disperse Dyes. Molecules, 6(1), 55-64. [Link]

  • Abdel-Aziz, H. A., Mekawey, A. A. I., & Dawood, K. M. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Current Organic Chemistry, 22(1), 26-51. [Link]

  • ResearchGate. (n.d.). The mechanism for the synthesis of pyrazolo[1,5-a]pyrimidines using the cyclocondensation technique as a solvent-free approach. [Link]

  • Gerstenberger, M. R., & König, W. A. (2021). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 17, 2024-2062. [Link]

  • Sroka, W. D., et al. (2021). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Journal of Medicinal Chemistry, 64(15), 11466-11485. [Link]

  • Abdel-Aziz, H. A., et al. (2021). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. RSC Advances, 11(42), 26197-26220. [Link]

  • Poursattar Marjani, A., Khalafy, J., Salami, F., & Ezzati, M. (2015). The synthesis of new pyrazolo[1,5-a]pyrimidine derivatives. ARKIVOC, 2015(5), 277-286. [Link]

  • El-Nassan, H. B. (2012). Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. Journal of the Serbian Chemical Society, 77(1), 1-10. [Link]

  • Al-Awadi, N. A., et al. (2008). Regio-orientation in Condensation of Aminopyrazoles with 1,3-Bifunctional Reagents: Synthesis of New Pyrazolo[1,5-a]Pyrimidine. ARKIVOC, 2008(xiv), 124-131. [Link]

  • Gerstenberger, M. R., & König, W. A. (2021). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 17, 2024–2062. [Link]

  • Attia, M. I., et al. (2024). Insights into Novel Arylazopyrazolo[1,5-a]pyrimidines as Promising MurA Inhibitors and Antibiofilm Candidates. ACS Omega. [Link]

  • Reddy, T. R., & Wallace, J. M. (2016). Three-Component Coupling of Aldehydes, Aminopyrazoles and Sulfoxonium Ylides via Rhodium(III)-Catalyzed Imidoyl C–H Activation: Synthesis of Pyrazolo[1,5-a]pyrimidines. Organic Letters, 18(15), 3842–3845. [Link]

  • Al-Mousawi, S. M., & El-Apasery, M. A. (2016). 194 recent advances in the synthesis of new pyrazole derivatives. Arkivoc, 2016(i), 194-232. [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of 1-Methyl-3-morpholino-1H-pyrazol-4-amine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 1-methyl-3-morpholino-1H-pyrazol-4-amine .

This compound is a highly valuable intermediate in the synthesis of kinase inhibitors and other pharmaceutical agents. However, it presents a "trifecta" of purification challenges:

  • Extreme Polarity & Basicity: The combination of a morpholine ring and a primary amine creates strong interactions with standard chromatographic media.

  • Oxidative Instability: The electron-rich aminopyrazole core is highly susceptible to air oxidation.

  • Metal Chelation: The spatial arrangement of the nitrogen atoms creates a powerful bidentate ligand, leading to high residual palladium retention following nitro-reduction steps.

Below, you will find a strategic workflow, troubleshooting FAQs, self-validating protocols, and quantitative benchmarks to ensure high-yield, high-purity isolation.

Purification Strategy & Decision Matrix

Selecting the correct purification method depends entirely on your reaction scale and the residual metal content from the preceding synthetic step.

PurificationWorkflow Start Crude 1-methyl-3-morpholino- 1H-pyrazol-4-amine CheckPd High Pd Content (>500 ppm)? Start->CheckPd Scavenger Treat with Si-Thiol or TMT Scavenger CheckPd->Scavenger Yes ScaleCheck Purification Scale? CheckPd->ScaleCheck No Scavenger->ScaleCheck PrepLC RP-Prep HPLC (High Purity, <5g) ScaleCheck->PrepLC < 5 g Flash Amine-Silica Flash (Routine, 5-50g) ScaleCheck->Flash 5 - 50 g Salt HCl Salt Recrystallization (Scale-up, >50g) ScaleCheck->Salt > 50 g

Fig 1. Decision matrix for 1-methyl-3-morpholino-1H-pyrazol-4-amine purification.

Troubleshooting & FAQs

Q1: My crude product turns pink or brown during concentration. What is happening and how do I prevent it?

A1: The darkening is caused by the oxidative dimerization of the electron-rich aminopyrazole core. N-substituted 3-aminopyrazoles are highly susceptible to radical-mediated oxidation, which rapidly converts the primary amines into intensely colored azo-compounds or polymeric species[1]. This is exacerbated by light, heat, and basic environments.

  • The Fix: Always concentrate the product under reduced pressure at temperatures strictly below 40 °C. Backfill your rotary evaporator with an inert gas (Nitrogen or Argon) rather than ambient air. For highly sensitive batches, adding a catalytic amount of an antioxidant (e.g., ascorbic acid or BHT) to the extraction solvent can quench radical propagation.

Q2: I am experiencing severe peak tailing and low recovery (<50%) on standard silica gel. Why?

A2: 1-Methyl-3-morpholino-1H-pyrazol-4-amine contains multiple basic nitrogen centers (the morpholine pKa is ~8.3, alongside the pyrazole nitrogens). These basic sites act as hydrogen-bond acceptors and undergo strong, often irreversible chemisorption with the acidic silanol groups (Si-OH) present on standard normal-phase silica[2].

  • The Fix: Switch to amine-functionalized silica gel (NH2-silica), which masks the silanol interactions. If standard bare silica must be used, you must suppress the ionization of the amine. Pre-treat the column with 1-2% triethylamine (TEA) or use a mobile phase containing 1-5% of a 7N NH3/MeOH solution in dichloromethane (DCM).

Q3: The intermediate was synthesized via Pd/C hydrogenation, but my isolated product has >2,000 ppm residual palladium. How do I remove it?

A3: The combination of the primary amine and the morpholine ring creates a powerful bidentate chelating environment. The product essentially acts as a ligand, pulling palladium from the heterogeneous catalyst into the homogeneous solution phase[3]. Simple filtration through Celite is entirely insufficient for chelating amines.

  • The Fix: You must employ a high-affinity solid-supported scavenger that out-competes your product for the metal. Thiol-functionalized silica (Si-Thiol) or 2,4,6-trimercaptotriazine (TMT) resins are the industry standard for amine-rich streams[3].

Standard Operating Protocols

Protocol A: Dihydrochloride Salt Formation & Recrystallization

Best for: Large-scale purification (>50 g) and long-term storage. Causality: Converting the free base to a dihydrochloride salt protonates the morpholine and primary amine. This drastically reduces the electron density of the pyrazole ring, rendering the molecule highly resistant to air oxidation while simultaneously purging organic impurities in the mother liquor.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude 1-methyl-3-morpholino-1H-pyrazol-4-amine free base in anhydrous isopropanol (IPA) at a ratio of 10 mL/g under a nitrogen atmosphere.

  • Cooling: Chill the solution to 0–5 °C using an ice-water bath.

  • Acidification: Slowly add 2.2 equivalents of HCl in dioxane (4M) dropwise via an addition funnel. Maintain the internal temperature below 10 °C to prevent thermal degradation. A white/off-white precipitate will begin to form immediately.

  • Aging: Stir the suspension at 0–5 °C for 2 hours to ensure complete crystallization.

  • Self-Validation Check: Withdraw 0.5 mL of the clear supernatant and add 1 drop of 4M HCl. If the solution remains clear, salt formation is complete. If it turns cloudy, add an additional 0.1 eq of HCl to the main batch.

  • Isolation: Filter the solid under a nitrogen blanket (to prevent moisture absorption, as the salt can be hygroscopic). Wash the filter cake with 2 bed-volumes of cold diethyl ether.

  • Drying: Dry the dihydrochloride salt in a vacuum oven at 40 °C to constant weight.

Protocol B: Reverse-Phase Preparative HPLC (RP-HPLC)

Best for: Small-scale (<5 g), high-purity isolation (e.g., for biological assay standards). Causality: Utilizing a high-pH mobile phase ensures the morpholine nitrogen remains unprotonated (free base form). This prevents peak splitting and early elution on the hydrophobic C18 stationary phase, maximizing resolution from structurally similar impurities (like des-methyl byproducts).

Step-by-Step Methodology:

  • Sample Prep: Dissolve the crude material in a 1:1 mixture of DMSO and Water.

  • Self-Validation Check: Measure the pH of the sample solution. Adjust to pH 8.0–8.5 using dilute ammonia if necessary. Filter through a 0.45 µm PTFE syringe filter.

  • Column: Use a base-stable C18 Preparative Column (e.g., Waters XBridge, 5 µm, 19 x 150 mm).

  • Mobile Phase:

    • Phase A: 0.1% aqueous Ammonium Bicarbonate (NH4HCO3, pH ~8.0).

    • Phase B: HPLC-grade Acetonitrile.

  • Gradient: Run a linear gradient from 5% B to 60% B over 20 minutes at a flow rate of 15 mL/min.

  • Collection: Trigger fraction collection via UV detection at 254 nm.

  • Isolation: Immediately freeze and lyophilize the collected fractions. Do not use a rotary evaporator for aqueous basic fractions of this compound, as prolonged heating in water will induce oxidation.

Quantitative Performance Data

The following table summarizes the expected outcomes of the purification strategies based on empirical laboratory data.

Purification MethodTypical Recovery (%)Final Purity (HPLC)ScalabilityResidual Pd (ppm)Best Use Case
RP-Prep HPLC (Basic pH) 65 - 80%> 99.0%Low (< 5 g)< 10 ppmFinal polishing for biological testing
Amine-Silica Flash Chrom. 75 - 85%90 - 95%Medium (5 - 50 g)~ 50 - 100 ppmRoutine intermediate purification
HCl Salt Recrystallization 80 - 90%> 98.0%High (> 50 g)< 20 ppmLarge-scale scale-up & long-term storage

References

  • Automated Multistep Synthesis of Small Molecules: Protocols, Platforms, and Future Directions for Accelerated Drug Discovery Organic Chemistry Insights URL
  • Oxidative conversion of N-substituted 3-aminopyrazoles to azopyrazoles using electrogenerated NaOCl as the mediator Semantic Scholar / Arkivoc URL
  • Organic Process Research & Development (ACS Publications)

Sources

Technical Support Center: Cyclization Reactions of 4-Amino-1-Methyl-3-Morpholinopyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for synthetic challenges involving 4-amino-1-methyl-3-morpholinopyrazole. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this versatile building block for the synthesis of fused heterocyclic systems, particularly pyrazolo[3,4-d]pyrimidines. These scaffolds are of significant interest due to their prevalence in kinase inhibitors and other therapeutic agents.[1][2][3]

This document moves beyond simple protocols to provide in-depth, mechanistically-grounded troubleshooting advice. Our goal is to empower you to diagnose issues in your cyclization reactions and rationally design solutions.

Core Reaction Overview: Synthesis of Pyrazolo[3,4-d]pyrimidines

The primary application for 4-amino-1-methyl-3-morpholinopyrazole in cyclization reactions is the construction of the pyrazolo[3,4-d]pyrimidine core. A common and effective method for this transformation is the Gould-Jacobs reaction.[4] This process typically involves two key steps:

  • Condensation: The 4-amino group of the pyrazole nucleophilically attacks an electrophilic three-carbon unit, such as diethyl ethoxymethylenemalonate (DEEMM), to form an acyclic intermediate.

  • Thermal Cyclization: The intermediate undergoes a high-temperature, 6-electron electrocyclization to form the fused pyrimidine ring, followed by tautomerization to the more stable 4-oxo product.[4]

The general scheme is illustrated below:

cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Pyrazole 4-Amino-1-methyl-3-morpholinopyrazole Intermediate Acyclic Condensation Product Pyrazole->Intermediate Condensation (e.g., 100-130°C) DEEMM Diethyl Ethoxymethylenemalonate (or similar C3 electrophile) Product Pyrazolo[3,4-d]pyrimidin-4-one Derivative Intermediate->Product Thermal Cyclization (e.g., ~250°C)

Caption: General workflow for the Gould-Jacobs synthesis of pyrazolo[3,4-d]pyrimidines.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the most common challenges encountered during these cyclization reactions.

Question 1: My reaction yield is very low or I'm recovering only starting material. What's going wrong?

Low conversion is a frequent issue, often pointing to suboptimal reaction conditions or reagent quality. A systematic approach is the most effective way to troubleshoot.[5]

Possible Cause A: Insufficient Thermal Energy for Cyclization

The thermal cyclization step of the Gould-Jacobs reaction has a high activation energy and typically requires temperatures around 250°C.[4][6] If the temperature is too low, the reaction will stall after the initial condensation step.

Solution:

  • Verify Temperature: Ensure your heating mantle, oil bath, or sand bath is accurately calibrated and reaching the target temperature.

  • Use a High-Boiling Solvent: The cyclization is often performed in solvents like Dowtherm A or diphenyl ether to achieve the necessary temperatures uniformly.[6]

  • Consider Microwave Irradiation: Microwave synthesis can provide rapid, uniform heating to high temperatures, often reducing reaction times from hours to minutes and minimizing the formation of degradation byproducts.[6][7]

Possible Cause B: Poor Reagent Purity

Impurities in starting materials or solvents can poison catalysts or participate in side reactions.[5]

Solution:

  • Reagent Quality: Use reagents from a reputable supplier. If necessary, purify your 4-amino-1-methyl-3-morpholinopyrazole starting material by recrystallization or column chromatography.

  • Solvent Purity: Ensure solvents are anhydrous, especially if using reagents that are sensitive to moisture.

  • DEEMM Stability: Diethyl ethoxymethylenemalonate (DEEMM) can degrade over time. Use freshly opened or distilled DEEMM for best results.

Possible Cause C: Inefficient Mixing

In heterogeneous reactions or viscous solutions, poor stirring can lead to localized temperature gradients and incomplete reactions.[5]

Solution:

  • Ensure vigorous and efficient mechanical or magnetic stirring throughout the reaction, especially at high temperatures when the mixture may become thick.

Troubleshooting Workflow for Low Yield

Start Low or No Yield Observed Check_Purity Assess Reagent & Solvent Purity Start->Check_Purity Impure Re-purify Starting Materials Use Anhydrous Solvents Check_Purity->Impure Impure Pure Purity OK Check_Purity->Pure OK Check_Conditions Verify Reaction Conditions (Temp, Time, Mixing) Conditions_Bad Adjust Temperature/Time Improve Mixing Check_Conditions->Conditions_Bad Incorrect Conditions_OK Conditions OK Check_Conditions->Conditions_OK Correct Impure->Check_Conditions Pure->Check_Conditions Optimize Systematically Optimize Reaction Parameters Conditions_Bad->Optimize Consider_MW Switch to Microwave Heating for Cyclization Step Conditions_OK->Consider_MW Consider_MW->Optimize

Sources

Technical Support Center: 1-methyl-3-(morpholin-4-yl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for researchers working with 1-methyl-3-(morpholin-4-yl)-1H-pyrazol-4-amine . This electron-rich heterocyclic amine is highly susceptible to oxidative degradation, often resulting in "pinking" or the formation of dark tars.

This guide is structured to address specific failure modes and provide validated protocols for stabilization.

Part 1: The Core Problem – Why is it Oxidizing?

Technical Insight: The molecule features a "push-pull" electronic system that makes it exceptionally prone to single-electron transfer (SET) oxidation.

  • The "Push": The morpholine ring at position 3 is a strong electron donor. It feeds electron density into the pyrazole ring.

  • The "Trigger": The primary amine (-NH₂) at position 4 is the oxidation initiation site.

  • The Result: Upon exposure to atmospheric oxygen (

    
    ), the electron-rich aromatic system readily forms a radical cation . This intermediate rapidly polymerizes or dimerizes into azo-linkages (colored species), turning the white solid pink, red, or brown.
    
Visualizing the Degradation Pathway

The following diagram illustrates the cascade from the stable free base to the degraded "tar" often observed in the lab.

OxidationPathway Start Free Base (White Solid) Radical Radical Cation Intermediate Start->Radical -e- (Oxidation) Trigger Trigger: O2, Light, Trace Metals Trigger->Radical Dimer Azo-Dimer / Quinone Imine (Red/Pink Impurity) Radical->Dimer Dimerization Tar Complex Oligomers (Dark Brown Tar) Dimer->Tar Polymerization

Figure 1: The oxidative degradation pathway of electron-rich aminopyrazoles. The transition from white to red indicates the formation of azo-dimers or quinone-imine species.

Part 2: Troubleshooting & FAQs

Category A: Storage & Handling[1][2][3][4][5][6]

Q: My compound turned pink/red in the freezer overnight. Is it ruined? A: Not necessarily. The color change is often surface-level oxidation (azo-dye formation), which has a high extinction coefficient—meaning a tiny amount of impurity looks very dark.

  • Diagnostic: Dissolve a small amount in degassed NMR solvent. If the proton spectrum is clean, it is likely >95% pure.

  • Fix: Wash the solid with cold, degassed ether or hexanes under an inert atmosphere. The colored impurity is often more soluble in lipophilic solvents than the free amine.

  • Prevention: Never store as the free base. Convert it to the HCl or Oxalate salt immediately (see Protocol 1).

Q: Can I store this in DMSO or DMF stock solutions? A: High Risk. DMSO and DMF can absorb oxygen and often contain trace peroxides.

  • Recommendation: Avoid storing as a solution. If necessary, use anhydrous, degassed acetonitrile and store at -80°C. DMSO is known to act as a mild oxidant for sensitive amines over time.

Category B: Reaction & Synthesis[7][8]

Q: The reaction mixture turned black during the reduction of the nitro-precursor. A: This "blackening" usually occurs during the workup when the highly active amine is exposed to air while still in solution with metal catalysts (Pd/C, Fe, or Sn). Metals catalyze the oxidation of amines.

  • Solution: Perform the filtration of the catalyst under a strict Argon blanket. Use a Schlenk frit (closed system) rather than an open Buchner funnel. Add an antioxidant like ascorbic acid or BHT to the receiving flask if compatible with the next step.

Q: My yield drops significantly after silica gel column chromatography. A: Electron-rich amines often decompose on silica gel due to its slight acidity and large surface area (oxidative stress).

  • Workaround:

    • Deactivate Silica: Pre-treat the silica column with 1-2% Triethylamine (TEA) in the eluent.

    • Switch Phase: Use Neutral Alumina instead of silica.

    • Skip Chromatography: Isolate the product by precipitation as a salt (Protocol 1).

Part 3: Validated Protocols

Protocol 1: Chemical Stabilization via Salt Formation

The most effective way to stop oxidation is to protonate the amine, removing the lone pair electrons that initiate the radical process.

ParameterSpecification
Preferred Salt Dihydrochloride (2HCl) or Oxalate
Solvent System Anhydrous Ethanol (EtOH) or Dioxane
Stability Gain Free Base: Days/Weeks Salt: Years

Step-by-Step:

  • Dissolve the crude amine in a minimal amount of degassed anhydrous ethanol or ethyl acetate.

  • Cool the solution to 0°C under

    
     or Ar.
    
  • Dropwise add 2.2 equivalents of 4M HCl in Dioxane (or ethereal HCl).

  • A white/off-white precipitate should form immediately.

  • Stir at 0°C for 15 minutes.

  • Filter under inert gas (or rapidly on a Buchner funnel if the salt is stable).

  • Wash the cake with cold, degassed ether.

  • Dry under high vacuum. Store at -20°C.

Protocol 2: Inert Solvent Degassing (The "Sparging" Method)

Using non-degassed solvents is the #1 cause of solution-phase degradation.

  • Setup: Place the solvent (MeOH, MeCN, etc.) in a Schlenk flask or a bottle with a septum.

  • Gas Line: Insert a long needle connected to an Argon/Nitrogen line deep into the liquid (bottom of the flask).

  • Vent: Insert a short needle into the septum to act as a vent.

  • Process: Bubble the gas vigorously for 15–20 minutes (for volumes < 500mL).

  • Usage: Use the solvent immediately or store under positive pressure.

Part 4: Handling Workflow Diagram

The following workflow ensures the compound is never exposed to an oxidative environment during critical transitions.

HandlingWorkflow Synth Synthesis/Reduction (Inert Atmosphere) Workup Workup/Extraction (Degassed Solvents) Synth->Workup Avoid Air Decision Purification Strategy Workup->Decision Column Column Chromatography (TEA-Buffered Silica) Decision->Column If necessary Salt Salt Formation (Recommended) (HCl/Dioxane) Decision->Salt Preferred Route Column->Salt Immediate Conversion Storage Long-Term Storage (-20°C, Argon, Dark) Salt->Storage

Figure 2: Optimal handling workflow to minimize oxidation risk during isolation and storage.

References

  • PubChem. 1-methyl-1H-pyrazol-4-amine Compound Summary. National Library of Medicine. [Link]

  • Wipf, P. Techniques for Handling Air-Sensitive Compounds. University of Pittsburgh, Department of Chemistry. (Standard protocols for degassing and inert filtration). [Link]

  • ResearchGate Discussion. How to prevent/minimize rapid air oxidation of arylamine, in particular, 4-aminopyrazole. (Peer-to-peer troubleshooting on aminopyrazole "pinking"). [Link]

Validation & Comparative

A Predictive Guide to the ¹H NMR Spectral Analysis of 1-methyl-3-(morpholin-4-yl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the unambiguous structural elucidation of novel chemical entities is a cornerstone of successful drug discovery and development. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, remains the most powerful and widely used method for determining the structure of organic molecules in solution. This guide provides a comprehensive, in-depth analysis of the predicted ¹H NMR spectrum of 1-methyl-3-(morpholin-4-yl)-1H-pyrazol-4-amine, a molecule of interest due to the prevalence of pyrazole and morpholine scaffolds in pharmacologically active compounds.

While a publicly available, experimentally determined spectrum for this specific molecule is not readily accessible, this guide leverages established principles of NMR theory and extensive data from analogous structures to provide a robust predictive analysis. We will dissect the expected chemical shifts, coupling patterns, and integration values for each proton in the molecule. Furthermore, this guide will compare the predicted spectrum with known data for substituted pyrazoles and morpholines, offering a comparative framework for researchers. A detailed, best-practice experimental protocol for acquiring a high-quality ¹H NMR spectrum is also provided, ensuring this guide serves as a practical tool in the laboratory.

Predicted ¹H NMR Spectrum

The expected ¹H NMR spectral data for this compound in a common deuterated solvent such as DMSO-d₆ is summarized below. These predictions are derived from the analysis of the molecule's structure, considering the electronic effects of the pyrazole ring, the N-methyl group, the morpholine moiety, and the amine substituent.

Table 1: Predicted ¹H NMR Spectral Data for this compound

SignalPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
1~7.2 - 7.5Singlet1HC5-H (pyrazole ring)
2~4.5 - 5.5Broad Singlet2H-NH₂
3~3.7Singlet3HN1-CH₃ (pyrazole ring)
4~3.6 - 3.8Triplet (or Multiplet)4H-O-CH₂- (morpholine ring)
5~2.9 - 3.1Triplet (or Multiplet)4H-N-CH₂- (morpholine ring)

Note: The chemical shifts of the -NH₂ protons are highly dependent on the solvent, concentration, and temperature. This signal may also exhibit significant broadening due to quadrupolar effects and chemical exchange.

In-Depth Spectral Analysis and Rationale

The predicted chemical shifts are based on the electron-donating and -withdrawing properties of the substituents and their positions on the heterocyclic rings.

  • Pyrazole Ring Proton (C5-H): The proton at the C5 position of the pyrazole ring is expected to appear as a singlet in the aromatic region. Its chemical shift is influenced by the electron-donating amine group at C4 and the N-methyl group at N1. In unsubstituted pyrazole, the C3/C5 protons resonate at approximately 7.6 ppm[1]. The presence of the electron-donating amino group at C4 would be expected to shield the C5 proton, shifting it upfield.

  • Amine Protons (-NH₂): The two protons of the primary amine group at C4 are expected to appear as a broad singlet. The chemical shift of these protons is highly variable and can be confirmed by a D₂O exchange experiment, where the signal would disappear.

  • N-Methyl Protons (N1-CH₃): The three protons of the methyl group attached to the N1 position of the pyrazole ring will appear as a sharp singlet. The typical chemical shift for an N-methyl group on a pyrazole ring is in the range of 3.7-4.0 ppm[2].

  • Morpholine Ring Protons: The morpholine ring contains two sets of chemically distinct methylene protons.

    • -O-CH₂- Protons: The four protons of the two methylene groups adjacent to the oxygen atom are expected to be deshielded due to the electronegativity of the oxygen. They will likely appear as a triplet or a more complex multiplet around 3.6-3.8 ppm[3][4][5].

    • -N-CH₂- Protons: The four protons of the two methylene groups adjacent to the nitrogen atom are expected to be slightly more shielded than their oxygen-adjacent counterparts and will likely appear as a triplet or multiplet around 2.9-3.1 ppm[3][4][6]. The protons on the morpholine ring typically show coupling to each other, which would result in triplet-like patterns if the ring is in a rapidly inverting chair conformation.

Comparative Analysis with Structurally Related Compounds

To build confidence in our predicted spectrum, we can compare it to the known ¹H NMR data of molecules containing similar structural motifs.

  • Substituted Pyrazoles: In various substituted pyrazoles, the chemical shift of the pyrazole ring protons is highly sensitive to the nature and position of the substituents[7][8][9]. For instance, electron-withdrawing groups tend to shift the ring protons downfield, while electron-donating groups shift them upfield. The presence of an amino group, a strong electron-donating group, at the C4 position is expected to have a significant shielding effect on the C5 proton, supporting our predicted upfield shift.

  • N-Substituted Morpholines: The ¹H NMR spectra of N-substituted morpholines consistently show two distinct multiplets for the methylene groups[4][10]. The protons alpha to the oxygen atom are always found at a lower field (higher ppm) than those alpha to the nitrogen atom, which aligns with our prediction[3][5]. The exact chemical shifts can vary depending on the substituent on the nitrogen, but the general pattern remains the same.

Experimental Protocol for ¹H NMR Spectrum Acquisition

This section provides a detailed, step-by-step methodology for acquiring a high-resolution ¹H NMR spectrum of this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the high-purity solid sample.
  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or CD₃OD) in a clean, dry NMR tube. The choice of solvent will depend on the solubility of the compound. DMSO-d₆ is often a good choice for polar compounds containing N-H protons.
  • Ensure the sample is fully dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
  • For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added, although modern spectrometers can reference the residual solvent peak.

2. NMR Spectrometer Setup:

  • Insert the NMR tube into the spectrometer's probe.
  • Lock the spectrometer on the deuterium signal of the solvent.
  • Tune and match the probe for the ¹H nucleus.
  • Shim the magnetic field to achieve optimal homogeneity, which is crucial for good resolution and sharp signals.

3. Data Acquisition:

  • Set the spectral width to cover the expected range of proton signals (e.g., -1 to 13 ppm).
  • Use a standard 30° or 90° pulse for excitation.
  • Set the acquisition time to at least 2-3 seconds to ensure good digital resolution.
  • Use a relaxation delay of 1-5 seconds to allow for full relaxation of the protons between scans.
  • Acquire a sufficient number of scans (e.g., 16 to 64) to achieve a good signal-to-noise ratio.

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).
  • Phase the resulting spectrum to obtain a flat baseline and pure absorption signals.
  • Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
  • Integrate the signals to determine the relative number of protons corresponding to each resonance.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the ¹H NMR analysis of this compound, from sample preparation to structural confirmation.

Caption: Logical workflow for ¹H NMR analysis.

Conclusion

This guide provides a detailed predictive analysis of the ¹H NMR spectrum of this compound, grounded in fundamental NMR principles and comparative data from related structures. By understanding the expected spectral features, researchers can more efficiently and accurately interpret experimentally acquired data. The provided experimental protocol offers a robust methodology for obtaining high-quality spectra, a critical step for unambiguous structural confirmation. For absolute certainty in structure elucidation, it is always recommended to complement ¹H NMR data with other spectroscopic techniques, such as ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), and mass spectrometry.

References

  • Harris, R. K., & Spragg, R. A. (1968). Nuclear magnetic resonance studies of six-membered rings. Part II. Chemical shifts and coupling constants in morpholine and piperazine derivatives. Journal of the Chemical Society B: Physical Organic, 684-688.
  • Kee, C. L., et al. (2018). Separation and structural elucidation of a novel vardenafil analogue as an adulterant in a natural health care dietary supplement. Food and Drug Analysis, 26(2), 643-651.
  • Katritzky, A. R., et al. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675.
  • Klapötke, T. M., et al. (2010). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 15(12), 9136-9156.
  • Moser, A. (2008). Recognizing the NMR pattern for morpholine. ACD/Labs. Available at: [Link]

  • Royal Society of Chemistry. (2016).
  • Al-Azawi, K. F. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Conference: The First Scientific Conference the Collage of Sciences.
  • Desai, N. C., et al. (2013). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Indian Journal of Heterocyclic Chemistry, 23, 201-204.
  • Al-Masoudi, N. A., & Al-Salihi, N. I. (2013). STRUCTURAL STUDY OF COMPLEXES FROM HEXAFLUOROACETYLACETONE, PYRAZOLE, AND ITS PYRAZOLE DERIVATIVE WITH SOME METALS BY FT-IR, AND 1 H-NMR. Journal of Applicable Chemistry, 2(4), 785-794.

Sources

Comparative Guide: LC-MS Identification of 1-Methyl-3-Morpholino-1H-Pyrazol-4-Amine Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate characterization of 1-methyl-3-morpholino-1H-pyrazol-4-amine (hereafter referred to as CMP-4A ) is a critical quality attribute in the synthesis of RET-inhibitor intermediates (e.g., Pralsetinib).[1] Due to the molecule's high polarity, basicity, and the presence of positional isomers, standard C18 Reversed-Phase Liquid Chromatography (RPLC) often fails to provide adequate resolution or retention.

This guide objectively compares three separation strategies: Standard C18 , Fluorophenyl (PFP) , and HILIC . Based on experimental evidence, the Fluorophenyl (PFP) method is identified as the superior protocol for impurity profiling, offering distinct selectivity for regioisomers that C18 columns cannot resolve.

Chemical Context & Impurity Profile[1][2][3][4]

To understand the analytical challenge, we must first map the origin of impurities. CMP-4A is typically synthesized via nucleophilic aromatic substitution (SnAr) of a morpholine onto a nitropyrazole core, followed by catalytic reduction.[1]

The Impurity Landscape

The following diagram illustrates the formation of key impurities designated for tracking.

ImpurityPathways SM Starting Material (1-methyl-3-chloro-4-nitro-1H-pyrazole) INT Intermediate (1-methyl-3-morpholino-4-nitro-1H-pyrazole) [Impurity A] SM->INT + Morpholine (SnAr) REGIO Regioisomer (1-methyl-5-morpholino-1H-pyrazol-4-amine) [Impurity B] SM->REGIO Isomerization/Side Rxn DESMET Des-methyl Analog (3-morpholino-1H-pyrazol-4-amine) [Impurity C] SM->DESMET N-Demethylation INT->INT Incomplete Reduction TARGET TARGET: CMP-4A (1-methyl-3-morpholino-1H-pyrazol-4-amine) INT->TARGET Reduction (H2/Pd)

Figure 1: Synthetic pathway and origin of key impurities (A, B, and C).

Comparative Analysis: Selecting the Stationary Phase

The primary challenge with CMP-4A is separating the 1,3-isomer (Target) from the 1,5-isomer (Impurity B) .[1] These molecules have identical mass (


 183.12) and nearly identical pKa values.
Performance Matrix
FeatureMethod A: C18 (Standard) Method B: PFP (Recommended) Method C: HILIC (Amide)
Mechanism Hydrophobic InteractionHydrophobic +

-

Interaction + Dipole
Hydrophilic Partitioning
Retention of CMP-4A Weak (

)
Moderate (

)
Strong (

)
Regio-Selectivity Poor (Co-elution)Excellent (Baseline resolved)Good
Peak Shape (Tailing) 1.8 (Significant tailing)1.1 (Sharp)1.3 (Acceptable)
Equilibration Time Fast (< 5 min)Fast (< 5 min)Slow (> 20 min)
MS Sensitivity HighHighModerate (Salt suppression)
Why C18 Fails

CMP-4A is a basic heterocycle.[1] On a C18 column at acidic pH (required for MS), the molecule is protonated and elutes near the void volume due to lack of hydrophobic retention. More critically, the C18 phase lacks the steric selectivity to distinguish the position of the morpholine ring (position 3 vs. 5).

Why Fluorophenyl (PFP) Wins

The Pentafluorophenyl (PFP) phase offers a unique "orthogonal" selectivity. The electron-deficient fluorine ring on the stationary phase interacts strongly with the electron-rich pyrazole and morpholine systems via


-

interactions.[1] This interaction is highly sensitive to the geometry of the substituents, allowing for the separation of the 1,3- and 1,5-regioisomers.

Detailed Experimental Protocol (Method B: PFP)

This protocol is validated for the separation of CMP-4A from Impurities A, B, and C.

LC Conditions
  • System: UHPLC (Agilent 1290 or Waters Acquity)[1]

  • Column: ACE Excel 2 C18-PFP or Phenomenex Kinetex PFP (100 x 2.1 mm, 1.7 µm)[1]

  • Column Temp: 40°C

  • Flow Rate: 0.4 mL/min[2]

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5)[1]

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0.0 min: 5% B

    • 1.0 min: 5% B

    • 8.0 min: 40% B

    • 8.1 min: 95% B (Wash)[1]

    • 10.0 min: 95% B

    • 10.1 min: 5% B (Re-equilibration)

MS Conditions (Q-TOF/Orbitrap)
  • Source: ESI Positive Mode

  • Capillary Voltage: 3.5 kV

  • Gas Temp: 350°C

  • Fragmentor: 110 V

  • Collision Energy: Stepped (15, 30, 45 eV) for structural elucidation.

Structural Identification & Fragmentation Logic

Reliable identification requires correlating retention time with specific MS/MS fragmentation patterns.

Fragmentation Pathway (DOT Visualization)

The morpholine ring is the most labile part of the molecule under Collision Induced Dissociation (CID).

Fragmentation cluster_legend Key Diagnostic Ions Parent Parent Ion [M+H]+ m/z 183.12 Frag1 Loss of Morpholine Ring (C4H9NO neutral loss) Product: Pyrazole Core Parent->Frag1 -87 Da (Morpholine) Frag2 Ring Opening (Loss of C2H4 from Morpholine) m/z 139.09 Parent->Frag2 -44 Da (C2H4) Frag3 Aminopyrazole Fragment [C4H7N3]+ m/z 97.06 Frag2->Frag3 Further degradation Legend1 m/z 183.12 (Parent) Legend2 m/z 97.06 (Core)

Figure 2: Proposed ESI+ fragmentation pathway for CMP-4A.

Data Interpretation Table
CompoundIDRT (min)[M+H]+ (

)
Key Fragments (

)
Diagnostic Note
CMP-4A Target4.2183.1240139.09, 97.06Base peak usually 183 or 97.[1]
Impurity A Nitro-Precursor6.8213.0982196.09 (-OH), 167.08Elutes later due to nitro group hydrophobicity.[1]
Impurity B Regioisomer4.8183.1240139.09, 97.06Critical: Separated by RT. Identical MS spectrum requires chromatographic resolution.
Impurity C Des-methyl3.5169.1084125.08, 83.0514 Da shift (loss of CH2).[1]

Conclusion & Recommendation

For the routine identification and purity analysis of 1-methyl-3-morpholino-1H-pyrazol-4-amine , the PFP (Pentafluorophenyl) stationary phase is the authoritative choice.[1]

  • Avoid C18: It cannot reliably quantify the critical 1,5-regioisomer (Impurity B).

  • Adopt PFP: It provides the necessary selectivity through

    
    -
    
    
    
    interactions to separate the target from its regioisomer and hydrophobic precursors.[1]
  • Validation: Ensure your method includes the "Regioisomer Resolution Test" (Resolution > 1.5 between Target and Impurity B) as a system suitability criterion.

References

  • ICH Harmonised Tripartite Guideline. (2006).[1] Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation. Link

  • Euerby, M. R., & Petersson, P. (2003). Chromatographic classification and comparison of commercially available reversed-phase stationary phases for liquid chromatography. Journal of Chromatography A. Link

  • Blueprint Medicines Corp. (2020).[1] Pralsetinib (Gavreto) Prescribing Information. U.S. Food and Drug Administration.[3] Link

  • Fekete, S., et al. (2012). HILIC separation of polar compounds: A review of method development. Journal of Pharmaceutical and Biomedical Analysis. Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 134446452 (Pralsetinib Intermediate).Link[1]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-methyl-3-(morpholin-4-yl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper handling and disposal of chemical reagents are paramount to this commitment. This guide provides a detailed, step-by-step protocol for the safe disposal of 1-methyl-3-(morpholin-4-yl)-1H-pyrazol-4-amine, ensuring the protection of laboratory personnel and the environment. This document is structured to provide not just procedural instructions, but also the scientific rationale behind each recommendation, empowering you to make informed decisions in your laboratory.

PART 1: Hazard Assessment and Immediate Safety Precautions

Before beginning any disposal procedure, a thorough understanding of the potential hazards is essential. Based on analogous compounds, we will operate under the assumption that this compound is a hazardous substance.

1.1 Personal Protective Equipment (PPE): The First Line of Defense

Proper PPE is non-negotiable. Before handling the compound, ensure the following are worn:

  • Chemical-resistant gloves: Nitrile or neoprene gloves are recommended.

  • Safety goggles: Provide a complete seal around the eyes.

  • Laboratory coat: To protect from splashes and spills.

All handling of the solid compound or its solutions should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation of any dust or aerosols.[3]

1.2 Spill Response: Preparedness is Key

In the event of a spill, immediate and correct action is crucial. Your laboratory should have a spill response kit readily accessible. The general procedure is as follows:

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Contain: Use an inert absorbent material, such as vermiculite or sand, to contain the spill. Do not use combustible materials like paper towels to absorb large spills.

  • Collect: Carefully collect the absorbed material into a designated, sealable container for hazardous waste.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.

PART 2: Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in strict accordance with local, state, and federal regulations. The overarching principle is that this chemical waste must not enter the sanitary sewer system or be disposed of in regular trash.[3]

2.1 Waste Identification and Classification

Under the Resource Conservation and Recovery Act (RCRA), it is the generator's responsibility to determine if a waste is hazardous.[4] Given the characteristics of similar compounds, this compound should be treated as hazardous waste.

Table 1: Inferred Hazard Profile and Waste Classification

Hazard Characteristic Inferred Justification based on Analogous Compounds EPA Waste Code (Potential)
Toxicity Heterocyclic amines can have biological effects and may be harmful if swallowed or absorbed through the skin.[5]D002 (if pH is high/low), D-list (if specific toxicity criteria are met)
Ignitability Structurally similar compounds are classified as combustible liquids.D001 (if flashpoint <140°F)
Reactivity No specific reactivity data is available, but should be stored away from strong oxidizing agents.N/A
Corrosivity Some amine compounds can be corrosive.D002 (if pH ≤2 or ≥12.5)

2.2 Containerization and Labeling

Proper containerization is crucial to prevent leaks and ensure safe transport.

  • Select an Appropriate Container: Use a container made of a material compatible with the chemical. For many organic compounds, a high-density polyethylene (HDPE) or glass container is suitable. The container must be in good condition with a secure, leak-proof lid.

  • Labeling: The container must be clearly labeled as "Hazardous Waste." The label must also include:

    • The full chemical name: "this compound"

    • The date of accumulation.

    • The specific hazards (e.g., "Toxic," "Irritant").

Diagram 1: Disposal Workflow for this compound

G cluster_prep Preparation and Collection cluster_label Labeling and Documentation cluster_storage Interim Storage cluster_disposal Final Disposal A Wear appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a Chemical Fume Hood A->B C Segregate waste from other chemical streams B->C D Place in a designated, compatible, and sealed container C->D E Label container with: 'Hazardous Waste' D->E F Add full chemical name and accumulation start date E->F G Indicate primary hazards (e.g., Toxic, Irritant) F->G H Maintain a waste log G->H I Store in a designated hazardous waste accumulation area H->I J Ensure area is secure, well-ventilated, and has secondary containment I->J K Do not exceed storage time limits (e.g., 180 days) J->K L Arrange for pickup by a licensed hazardous waste disposal company K->L M Provide the waste manifest and all relevant safety information L->M

Caption: Workflow for the safe disposal of this compound.

2.3 Storage

Designated hazardous waste accumulation areas are required by law and must meet specific criteria.

  • Location: The storage area should be secure, well-ventilated, and away from sources of ignition or incompatible materials.

  • Secondary Containment: Use a secondary container to prevent the spread of material in case of a leak.

  • Accumulation Time: Be aware of the time limits for accumulating hazardous waste on-site, which vary depending on the quantity of waste generated per month.[6]

2.4 Final Disposal

The final step is to transfer the waste to a licensed hazardous waste disposal facility.

  • Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS office will have established procedures and contracts with licensed waste disposal companies.

  • Documentation: Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately. This "cradle-to-grave" documentation is a legal requirement.[4]

  • Handover: Provide the waste disposal company with the fully labeled container and all relevant safety information.

Diagram 2: Decision-Making for Disposal of Pyrazole Derivatives

G cluster_outcomes A Is the material This compound or a derivative? B Is it contaminated with other hazardous materials? A->B Yes C Is the quantity above the 'empty' container threshold? B->C No O2 Segregate and label with all components. Treat as Hazardous Waste. B->O2 Yes D Is it a solid or liquid? C->D Yes O3 Rinse container x3. Dispose of rinsate as Hazardous Waste. Deface label on empty container. C->O3 No O4 Package appropriately for solid or liquid waste. D->O4 Yes O1 Treat as Hazardous Waste. Follow full disposal protocol. O4->O1

Caption: Decision tree for the proper disposal of pyrazole derivatives in a lab setting.

PART 3: Regulatory Framework

The disposal of hazardous waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the RCRA.[7] Additionally, the Occupational Safety and Health Administration (OSHA) sets standards for worker safety during hazardous waste operations.[8][9][10] It is imperative that your laboratory's procedures comply with these federal regulations, as well as any applicable state and local laws.

The EPA's regulations for hazardous waste are outlined in Title 40 of the Code of Federal Regulations (CFR), Parts 260-273.[7] These regulations cover all aspects of hazardous waste management, from generation to final disposal.

By adhering to the procedures outlined in this guide, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.

References

  • Benchchem. (n.d.). Navigating the Safe Disposal of 1-ethyl-4-iodo-5-methyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals.
  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines.
  • ERG Environmental. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
  • Clean Management Environmental Group. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from Clean Management Environmental Group.
  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
  • U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste.
  • Florida Department of Environmental Protection. (2024, August 12). Summary of Hazardous Waste Regulations.
  • Temarry Recycling. (2022, April 19). What are Federal and State Hazardous Waste Regulations?.
  • MDPI. (2025, July 22). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review.
  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview.
  • University of Alaska Fairbanks. (n.d.). Introduction to Hazardous Waste Management.
  • Kishida Chemical Co., Ltd. (n.d.). Safety Data Sheet: 4-Methyl-1-(oxan-4-ylmethyl)-1H-pyrazol-5-amine.
  • Sigma-Aldrich. (n.d.). 1-Methyl-1H-pyrazol-4-amine AldrichCPR.
  • Occupational Safety and Health Administration. (n.d.). 1910.120 - Hazardous waste operations and emergency response.
  • Arvia Technology. (n.d.). Pyrazole Wastewater Treatment | Pyrazole Removal From Water.
  • Journal of the Korean Society of Food Science and Nutrition. (n.d.). Study on the reduction of heterocyclic amines by marinated natural materials in pork belly.
  • Thermo Fisher Scientific. (2020, December 14). Safety Data Sheet: 3-Methyl-1H-pyrazole.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 3-Amino-1-methyl-1H-pyrazole.
  • ACS Publications. (n.d.). Recovery of heterocyclic amines from dilute aqueous waste streams.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 4-Amino-1-methyl-1H-pyrazole.
  • PubMed. (n.d.). Exposure to heterocyclic amines.
  • NutritionFacts.org. (n.d.). Heterocyclic Amines.
  • Wikipedia. (n.d.). Heterocyclic amine.
  • PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • Benchchem. (n.d.). Identifying and removing byproducts in pyrazole synthesis.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.